Technical Documentation Center

5-ethyl-2-phenyl-1H-imidazole-4-carboxylic acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 5-ethyl-2-phenyl-1H-imidazole-4-carboxylic acid
  • CAS: 1156729-69-9

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 5-ethyl-2-phenyl-1H-imidazole-4-carboxylic acid: Synthesis, Properties, and Pharmacological Potential

For Researchers, Scientists, and Drug Development Professionals Introduction The imidazole nucleus is a cornerstone of medicinal chemistry, present in a vast array of biologically active compounds and pharmaceuticals.[1]...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The imidazole nucleus is a cornerstone of medicinal chemistry, present in a vast array of biologically active compounds and pharmaceuticals.[1] Its unique electronic properties and ability to engage in various non-covalent interactions make it a privileged scaffold in drug design. This guide provides a comprehensive technical overview of a specific, promising derivative: 5-ethyl-2-phenyl-1H-imidazole-4-carboxylic acid. We will delve into its chemical architecture, predictable physicochemical properties, a plausible synthetic pathway with detailed protocols, and its potential as a therapeutic agent, particularly in the context of anti-inflammatory drug discovery.

Chemical Structure and Physicochemical Properties

The chemical structure of 5-ethyl-2-phenyl-1H-imidazole-4-carboxylic acid comprises a central imidazole ring substituted at the 2-, 4-, and 5-positions with a phenyl group, a carboxylic acid moiety, and an ethyl group, respectively. This trisubstituted pattern is crucial for its potential biological activity.

Molecular Formula: C₁₂H₁₂N₂O₂[2]

Molecular Weight: 216.24 g/mol

digraph "chemical_structure" {
  graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123];
  node [shape=plaintext, fontname="Arial", fontsize=12];
  edge [fontname="Arial", fontsize=10];

// Atom nodes N1 [label="N", pos="0,0.75!"]; C2 [label="C", pos="-1.2,0.3!"]; N3 [label="N", pos="-1.2,-0.9!"]; C4 [label="C", pos="0,-1.25!"]; C5 [label="C", pos="0.6,0!"]; H_N1 [label="H", pos="0.4,1.4!"]; C_phenyl_1 [label="C", pos="-2.5,0.8!"]; C_phenyl_2 [label="C", pos="-3.5,0!"]; C_phenyl_3 [label="C", pos="-4.5,0.5!"]; C_phenyl_4 [label="C", pos="-4.5,1.5!"]; C_phenyl_5 [label="C", pos="-3.5,2.0!"]; C_phenyl_6 [label="C", pos="-2.5,1.5!"]; C_carboxy [label="C", pos="0.5,-2.2!"]; O1_carboxy [label="O", pos="1.5,-2.2!"]; O2_carboxy [label="O", pos="-0.2,-3!"]; H_carboxy [label="H", pos="-0.5,-3.5!"]; C_ethyl_1 [label="C", pos="1.8,0.3!"]; C_ethyl_2 [label="C", pos="2.8, -0.3!"];

// Bonds N1 -- C2; C2 -- N3; N3 -- C4; C4 -- C5; C5 -- N1; N1 -- H_N1; C2 -- C_phenyl_1; C_phenyl_1 -- C_phenyl_2; C_phenyl_2 -- C_phenyl_3; C_phenyl_3 -- C_phenyl_4; C_phenyl_4 -- C_phenyl_5; C_phenyl_5 -- C_phenyl_6; C_phenyl_6 -- C_phenyl_1; C4 -- C_carboxy; C_carboxy -- O1_carboxy [label=" O"]; C_carboxy -- O2_carboxy [label="O"]; O2_carboxy -- H_carboxy; C5 -- C_ethyl_1; C_ethyl_1 -- C_ethyl_2;

// Double bonds edge [style=double]; C2 -- N1; C4 -- C5; C_phenyl_1 -- C_phenyl_6; C_phenyl_2 -- C_phenyl_3; C_phenyl_4 -- C_phenyl_5; }

Caption: Proposed synthetic workflow for the target molecule.

Experimental Protocols

Step 1: Synthesis of Ethyl 5-ethyl-2-phenyl-1H-imidazole-4-carboxylate

This step employs a one-pot, multi-component reaction reminiscent of the Radziszewski synthesis.[3]

  • Reaction Setup: To a solution of ethyl 2-fluoro-3-oxopentanoate (1.0 eq) in a suitable solvent such as glacial acetic acid, add benzaldehyde (1.0 eq) and a source of ammonia, like ammonium acetate (excess).[4]

  • Reaction Conditions: The reaction mixture is heated to reflux for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: Upon completion, the reaction mixture is cooled to room temperature and poured into ice-cold water. The precipitated solid is collected by filtration, washed with water, and dried.

  • Purification: The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Step 2: Hydrolysis to 5-ethyl-2-phenyl-1H-imidazole-4-carboxylic acid

The hydrolysis of the ethyl ester is a critical step to yield the final carboxylic acid. Given the potential for steric hindrance, a robust hydrolysis method is recommended.[5][6]

  • Reaction Setup: The ethyl 5-ethyl-2-phenyl-1H-imidazole-4-carboxylate (1.0 eq) is dissolved in a mixture of ethanol and water.

  • Reaction Conditions: An excess of a strong base, such as sodium hydroxide or potassium hydroxide (3-5 eq), is added, and the mixture is heated to reflux. The reaction is monitored by TLC until the starting material is consumed.

  • Work-up and Isolation: The reaction mixture is cooled, and the ethanol is removed under reduced pressure. The aqueous solution is then acidified with a dilute mineral acid (e.g., HCl) to a pH of approximately 3-4. The precipitated carboxylic acid is collected by filtration.

  • Purification: The crude carboxylic acid is washed with cold water and can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, to afford the pure product.

Spectroscopic Characterization

The structural elucidation of 5-ethyl-2-phenyl-1H-imidazole-4-carboxylic acid would rely on a combination of spectroscopic techniques.

Infrared (IR) Spectroscopy:

  • O-H stretch (Carboxylic Acid): A very broad absorption is expected in the range of 2500-3300 cm⁻¹, characteristic of the hydrogen-bonded O-H group.[7]

  • C=O stretch (Carboxylic Acid): A strong, sharp absorption band is anticipated around 1700-1725 cm⁻¹.[8]

  • C=N and C=C stretches (Imidazole and Phenyl): Multiple bands of medium to strong intensity are expected in the 1450-1620 cm⁻¹ region.

  • N-H stretch (Imidazole): A broad absorption may be observed around 3100-3300 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR:

    • Aromatic Protons: Multiplets in the region of δ 7.3-8.0 ppm corresponding to the protons of the phenyl ring.

    • Imidazole N-H: A broad singlet, typically downfield (δ > 12 ppm), which may be exchangeable with D₂O.[9]

    • Carboxylic Acid O-H: A very broad singlet, also downfield (δ > 10 ppm), and exchangeable with D₂O.

    • Ethyl Group: A quartet for the methylene protons (-CH₂-) around δ 2.7-3.0 ppm and a triplet for the methyl protons (-CH₃) around δ 1.2-1.4 ppm.

  • ¹³C NMR:

    • Carbonyl Carbon: A signal in the range of δ 165-175 ppm.

    • Aromatic and Imidazole Carbons: Multiple signals in the δ 115-150 ppm region.[10]

    • Ethyl Group Carbons: Signals for the methylene and methyl carbons would appear in the upfield region, typically around δ 20-30 ppm and δ 10-15 ppm, respectively.

Mass Spectrometry (MS):

  • Molecular Ion Peak: The mass spectrum should show a molecular ion peak [M]⁺ or a protonated molecular ion peak [M+H]⁺ corresponding to the molecular weight of the compound (216.24 g/mol ).

  • Fragmentation Pattern: Characteristic fragmentation patterns would include the loss of CO₂ (44 Da) from the carboxylic acid group and fragmentation of the ethyl side chain.

Pharmacological Profile and Potential Applications

The 2,4,5-trisubstituted imidazole scaffold is a well-established pharmacophore, particularly recognized for its anti-inflammatory properties through the inhibition of p38 MAP kinase.[11][12]

Mechanism of Action: p38 MAP Kinase Inhibition

The p38 mitogen-activated protein (MAP) kinases are a family of serine/threonine kinases that play a pivotal role in cellular responses to inflammatory cytokines and stress. Overactivation of the p38 MAP kinase pathway is implicated in the pathogenesis of numerous inflammatory diseases, including rheumatoid arthritis, inflammatory bowel disease, and chronic obstructive pulmonary disease.

The 2,4,5-trisubstituted imidazole core of 5-ethyl-2-phenyl-1H-imidazole-4-carboxylic acid is structurally analogous to known p38 MAP kinase inhibitors.[13][14] The phenyl group at the 2-position and the ethyl group at the 5-position can occupy key hydrophobic pockets within the ATP-binding site of the enzyme, while the imidazole core can form crucial hydrogen bond interactions. The carboxylic acid at the 4-position could potentially engage in additional interactions with the solvent-exposed region of the active site, potentially enhancing potency and selectivity.

G cluster_0 p38 MAP Kinase Signaling Pathway Stimuli Inflammatory Stimuli (e.g., IL-1, TNF-α) MKK MKK3/6 Stimuli->MKK Activation p38 p38 MAP Kinase MKK->p38 Phosphorylation TF Transcription Factors (e.g., ATF2, MEF2C) p38->TF Phosphorylation Cytokines Pro-inflammatory Cytokine Production (e.g., TNF-α, IL-6) TF->Cytokines Gene Expression Inhibitor 5-ethyl-2-phenyl-1H-imidazole-4-carboxylic acid Inhibitor->p38 Inhibition

Caption: Inhibition of the p38 MAP kinase pathway.

Potential Therapeutic Applications

Given its structural similarity to known p38 MAP kinase inhibitors, 5-ethyl-2-phenyl-1H-imidazole-4-carboxylic acid holds promise as a lead compound for the development of novel anti-inflammatory agents. Potential therapeutic areas include:

  • Rheumatoid Arthritis: By inhibiting the production of pro-inflammatory cytokines, this compound could potentially alleviate joint inflammation and damage.

  • Inflammatory Bowel Disease (IBD): It may offer a therapeutic benefit in controlling the chronic inflammation of the gastrointestinal tract characteristic of IBD.

  • Neuroinflammatory Diseases: The role of p38 MAP kinase in neuroinflammation suggests that inhibitors could be explored for conditions like Alzheimer's disease and Parkinson's disease.

  • Oncology: p38 MAP kinase is also implicated in cancer cell proliferation and survival, suggesting a potential role for its inhibitors in cancer therapy.[15]

Conclusion and Future Outlook

5-ethyl-2-phenyl-1H-imidazole-4-carboxylic acid represents a molecule of significant interest for medicinal chemists and drug discovery professionals. Its well-defined chemical structure, predictable physicochemical properties, and plausible synthetic route make it an accessible target for further investigation. The strong rationale for its potential as a p38 MAP kinase inhibitor provides a clear direction for future research.

Further studies should focus on the successful synthesis and purification of the compound, followed by comprehensive experimental characterization of its physicochemical properties. In vitro and in vivo assays are then warranted to confirm its inhibitory activity against p38 MAP kinase and to evaluate its efficacy in relevant models of inflammatory diseases. The insights gained from such studies will be invaluable in determining the true therapeutic potential of this promising imidazole derivative.

References

  • Laufer, S., Hauser, D., Stegmiller, T., Bracht, C., Ruff, K., Schattel, V., Albrecht, W., & Koch, P. (2010). Tri- and tetrasubstituted imidazoles as p38α mitogen-activated protein kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 20(22), 6671–6675.
  • Pharmacophore design of p38α MAP kinase inhibitors with either 2,4,5-trisubstituted or 1,2,4,5-tetrasubstituted imidazole scaffold. (n.d.). PubMed.
  • Mishra, M., Jaiswal, A., Mitra, M. D., & Kumar, R. (2024). Experimental and Theoretical Studies for Noncovalent Interactions Analysis of 2-Phenyl Imidazole Derivative: Perspective for Anti-Inflammatory Activity.
  • Theodorou, V., Alagiannis, M., Ntemou, N., Brentas, A., Voulgari, P., Polychronidou, V., Gogou, M., Giannelos, M., & Skobridis, K. (2018). Mild alkaline hydrolysis of hindered esters in non-aqueous solution. ARKIVOC, 2018(7), 308–319.
  • Laufer, S. A., Hauser, D. R. J., Domeyer, D. M., Kinkel, K., & Liedtke, A. J. (2008). Design, Synthesis, and Biological Evaluation of Novel Tri- and Tetrasubstituted Imidazoles as Highly Potent and Specific ATP-Mimetic Inhibitors of p38 MAP Kinase: Focus on Optimized Interactions with the Enzyme's Surface-Exposed Front Region. Journal of Medicinal Chemistry, 51(14), 4122–4149.
  • Design, synthesis, and biological evaluation of novel Tri- and tetrasubstituted imidazoles as highly potent and specific ATP-mimetic inhibitors of p38 MAP kinase: focus on optimized interactions with the enzyme's surface-exposed front region. (2008). Journal of Medicinal Chemistry, 51(14), 4122–4149.
  • Burungale, S., et al. (2013). Synthesis of 2, 4, 5- Triphenyl Imidazole Derivatives and Biological Evaluation for Their Analgesic and Anti-Inflammatory. Current Pharma Research, 3(3), 889-900.
  • Amir, M., Ahsan, I., & Ali, I. (2012). Synthesis of 2,4,5-Triphenylimidazoles Novel Mannich Bases as Potential Antiinflammatory and Analgesic Agents. Science Alert.
  • Liang, T. (2002). Inhibition of p38 MAP kinase by utilizing a novel allosteric binding site.
  • Gassman, P. G., & Schenk, W. N. (1977). A general procedure for the base-promoted hydrolysis of hindered esters at ambient temperatures. The Journal of Organic Chemistry, 42(5), 918–920.
  • Experimental and Theoretical Studies for Noncovalent Interactions Analysis of 2-Phenyl Imidazole Derivative: Perspective for Anti-Inflammatory Activity: Ingenta Connect Supplementary D
  • Aboul-Enein, H. Y., El-Azzouny, A. A., Saleh, M. A., & El-Azzouny, A. A. (2012).
  • Theodorou, V., Alagiannis, M., Ntemou, N., Brentas, A., Voulgari, P., Polychronidou, V., Gogou, M., Giannelos, M., & Skobridis, K. (2018). Mild alkaline hydrolysis of hindered esters in non-aqueous solution. ARKIVOC, 2018(7), 308–319.
  • Gable, K. (2022). 1H NMR Chemical Shifts.
  • Al-Warhi, T., Al-Majid, A. M., Barakat, A., & Ali, M. A. (2023). 2-((5-(5-Methyl-2-phenyl-1H-imidazol-4-yl)-1,3,4-oxadiazol-2-yl)thio)-1-phenylethan-1-one. Molbank, 2023(2), M1645.
  • Debus–Radziszewski imidazole synthesis. (2023, October 26). In Wikipedia.
  • da Silva, R. S. S., Borre, L. B., & Machado, A. L. M. P. S. (2025).
  • Chimichi, S., Cosimelli, B., & Chelli, M. (2021). Studies towards the Design and Synthesis of Novel 1,5-Diaryl-1H-imidazole-4-carboxylic Acids and 1,5-Diaryl-1H-imidazole-4-carbohydrazides as Host LEDGF/p75 and HIV-1 Integrase Interaction Inhibitors. Molecules, 26(20), 6203.
  • Table of Characteristic IR Absorptions. (n.d.).
  • Optimizing Synthetic Routes with Ethyl 2-fluoro-3-oxopentano
  • Understanding Ester Stabilizers: Preventing Hydrolysis and Enhancing Performance. (2024, March 8).
  • Clark, J. (2023). Hydrolysis of esters. Chemguide.
  • Guchhait, S. K., & Kashyap, M. (2023). Synthesis of Imidazole-Based Molecules under Ultrasonic Irradiation Approaches. Molecules, 28(12), 4845.
  • Nieto, C. I., Cabildo, P., García, M. Á., & Elguero, J. (2014). An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism. Magnetic Resonance in Chemistry, 52(7), 364–373.
  • 5-ethyl-2-phenyl-1h-imidazole-4-carboxylic acid (C12H12N2O2) - PubChemLite. (n.d.).
  • Synthesis of ethyl 2-(4-acetylaminophenyl)
  • ETHYL 2-METHYLPENTANO
  • 3-Amino-3-iminopropanoic acid ethyl ester hydrochloride synthesis - ChemicalBook. (n.d.).
  • Synthesis of ethyl 2-oximino-4-methyl-3-oxopentano
  • FTIR Functional Group Database Table with Search - InstaNANO. (n.d.).
  • Radziszewskis Imidazole Synthesis | PDF | Chemical Reactions | Unit Processes - Scribd. (n.d.).
  • 5-imidazol-1-yl-2-phenyl-oxazole-4-carboxylic acid ethyl ester. (2025, May 20).
  • Technical Support Center: Synthesis of Ethyl 2-fluoro-3-oxopentano
  • da Silva, R. S. S., Borre, L. B., & Machado, A. L. M. P. S. (2026).
  • FTIR spectrum of ligand 2,4,5-triphenyl-1H-imidazole - ResearchG
  • Ethyl 5-methyl-2-phenyl-1H-imidazole-4-carboxyl
  • Interpreting Infrared Spectra - Specac Ltd. (n.d.).
  • Stoyanov, S., Kolev, T., & Petkov, I. (2017).
  • 20.8: Spectroscopy of Carboxylic Acids and Nitriles. (2024, September 30). Chemistry LibreTexts.
  • pKa predictions for arsonic acid deriv
  • Gable, K. (2022). 13C NMR Chemical Shifts.
  • Akhter, K., Akter, R., Ahmed, S. M., & Halim, M. E. (2026). Synthesis of Ethyl 3,5-(Disubstituted Phenyl)-2-Isocyano-5-Oxopentanoate. Journal of the Bangladesh Chemical Society, 38(1), 1–8.
  • On NH NMR Chemical Shifts, Part I - ResearchG
  • Ethyl 1-butyl-2-(2-hydroxy-4-methoxyphenyl)-1H-benzo[d]im. (2021, February 24).
  • İslamoğlu, F., et al. (2023). Determination of the pKa value of some 1,2,4-triazol derivatives in forty seven different. Ovidius University Annals of Chemistry, 34, 50-62.
  • Preparation method for ethyl 3-(pyridin-2-ylamino)
  • CN110627701A - A kind of continuous preparation method of ethyl 2-aminopyrrole-3-carboxylate - Google P
  • CN117105769B - Preparation method of ethyl 2-bromopropionate - Google P

Sources

Exploratory

Analytical Profiling of 5-Ethyl-2-phenyl-1H-imidazole-4-carboxylic Acid: Exact Mass, Molecular Weight, and High-Resolution Mass Spectrometry Workflows

Executive Summary 5-Ethyl-2-phenyl-1H-imidazole-4-carboxylic acid is a highly substituted imidazole derivative that serves as a critical structural motif in medicinal chemistry. Imidazole-4-carboxylic acid scaffolds are...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5-Ethyl-2-phenyl-1H-imidazole-4-carboxylic acid is a highly substituted imidazole derivative that serves as a critical structural motif in medicinal chemistry. Imidazole-4-carboxylic acid scaffolds are privileged pharmacophores, frequently utilized as bioisosteres for peptides and core structures in kinase inhibitors and G-protein-coupled receptor (GPCR) antagonists. For drug development professionals, the precise analytical characterization of this compound—specifically distinguishing its average molecular weight from its exact monoisotopic mass—is a foundational requirement for synthetic validation, pharmacokinetic (PK) profiling, and metabolite identification.

This technical guide provides an in-depth framework for the physicochemical characterization and High-Resolution Mass Spectrometry (HRMS) profiling of 5-ethyl-2-phenyl-1H-imidazole-4-carboxylic acid.

Physicochemical Identifiers & Structural Rationale

The molecule consists of an imidazole core substituted with an ethyl group at the 5-position, a phenyl ring at the 2-position, and a carboxylic acid at the 4-position[1]. This specific arrangement imparts amphoteric properties to the molecule: the basic nitrogen of the imidazole ring can accept a proton, while the carboxylic acid moiety can donate one.

Table 1: Fundamental Physicochemical Identifiers

PropertyValue
IUPAC Name 5-ethyl-2-phenyl-1H-imidazole-4-carboxylic acid
Chemical Formula C12H12N2O2
CAS Registry Number 1156729-69-9
PubChem CID 43445069
Molecular Weight 216.24 g/mol
Exact (Monoisotopic) Mass 216.08987 Da
SMILES CCC1=C(N=C(N1)C2=CC=CC=C2)C(=O)O

The Criticality of Exact Mass vs. Molecular Weight

In analytical chemistry and mass spectrometry, distinguishing between the average molecular weight and the exact monoisotopic mass is paramount[2].

  • Molecular Weight (216.24 g/mol ): Calculated using the standard atomic weights of the elements, which reflect the natural terrestrial distribution of isotopes (e.g., Carbon is ~12.011 due to the presence of ^13C). This value is utilized primarily for stoichiometric calculations during bulk synthesis and formulation.

  • Exact Mass (216.08987 Da): Calculated using the mass of the most abundant, lowest-mass isotopes of each element (^12C = 12.000000, ^1H = 1.007825, ^14N = 14.003074, ^16O = 15.994915)[2].

Causality in Analytical Workflows: Why is exact mass prioritized? High-Resolution Mass Spectrometry (HRMS) instruments, such as Orbitrap or Time-of-Flight (TOF) analyzers, operate at resolving powers exceeding 70,000 FWHM. At this resolution, the exact mass allows analysts to calculate the elemental composition with sub-ppm mass accuracy. This effectively filters out isobaric endogenous interferences in complex biological matrices (e.g., plasma, urine) that might share the same nominal mass (216 Da) but possess a different exact mass.

High-Resolution Mass Spectrometry (HRMS) & Ion Mobility Profiling

During Liquid Chromatography-Mass Spectrometry (LC-MS) analysis, 5-ethyl-2-phenyl-1H-imidazole-4-carboxylic acid readily ionizes in both positive and negative electrospray ionization (ESI) modes due to its amphoteric nature.

To enhance orthogonal separation beyond standard chromatography, Ion Mobility-Mass Spectrometry (IM-MS) is increasingly employed. IM-MS separates ions in the gas phase based on their size, shape, and charge, yielding a specific Collision Cross Section (CCS) value.

Table 2: Predicted HRMS Adducts and Collision Cross Section (CCS) Values

Ionization ModeAdduct SpeciesTheoretical m/zPredicted CCS (Ų)
Positive (ESI+)[M+H]+217.09715147.3
Positive (ESI+)[M+Na]+239.07909155.6
Positive (ESI+)[M+NH4]+234.12369163.6
Negative (ESI-)[M-H]-215.08259149.3
Negative (ESI-)[M+HCOO]-261.08807167.2
Negative (ESI-)[M+CH3COO]-275.10372182.6

(Note: CCS values are predicted via CCSbase models for ion mobility profiling[2].)

Step-by-Step Analytical Protocol (LC-IM-MS/MS)

To ensure reproducibility and analytical integrity, the following methodology is designed for the quantification and structural confirmation of the compound in biological matrices.

Step 1: Sample Preparation (Protein Precipitation)
  • Action: Spike 50 µL of biological matrix (e.g., human plasma) with the analyte. Add 150 µL of ice-cold methanol containing 0.1% formic acid. Vortex for 30 seconds.

  • Causality: Methanol disrupts protein-drug binding and precipitates plasma proteins. The addition of 0.1% formic acid ensures the carboxylic acid moiety remains protonated (neutral). This drives the compound into the organic phase, maximizing recovery and preventing adsorptive losses on the vial walls.

  • Execution: Centrifuge at 14,000 x g for 10 minutes at 4°C. Transfer the clear supernatant to an autosampler vial.

Step 2: Ultra-High Performance Liquid Chromatography (UHPLC)
  • Action: Inject 2 µL onto a sub-2 µm C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm). Use a gradient of Mobile Phase A (Water + 0.1% Formic Acid) and Mobile Phase B (Acetonitrile + 0.1% Formic Acid).

  • Causality: A C18 stationary phase is selected because the hydrophobic phenyl and ethyl substituents of the imidazole core require strong hydrophobic interactions for adequate retention. The acidic mobile phase suppresses the ionization of the carboxylic acid (pKa ~4.0), keeping the molecule in a hydrophobic, unionized state during chromatography. This prevents peak tailing and premature elution in the void volume.

Step 3: Ion Mobility-High Resolution Mass Spectrometry (IM-HRMS)
  • Action: Operate the MS in positive ESI mode. Set the capillary voltage to 3.0 kV and desolvation temperature to 350°C.

  • Causality: The basic nitrogen of the imidazole ring readily accepts a proton from the acidic mobile phase to form the[M+H]+ adduct at m/z 217.09715. The desolvation temperature is strictly optimized to 350°C to ensure complete droplet evaporation without inducing thermal degradation; excessive heat can cause decarboxylation (loss of CO2, -44 Da) of the carboxylic acid in the source.

Self-Validating System Architecture

This protocol employs orthogonal validation to guarantee data trustworthiness. A positive identification of 5-ethyl-2-phenyl-1H-imidazole-4-carboxylic acid requires three concurrent criteria:

  • Chromatographic: Retention time matching the reference standard within ±0.1 min.

  • Mass Accuracy: HRMS exact mass matching the theoretical monoisotopic mass (216.08987 Da) within a ±5 ppm mass error window[2].

  • Structural: Ion mobility CCS value matching the predicted 147.3 Ų within a ±2% tolerance[2]. Failure to meet any single criterion invalidates the identification, effectively eliminating false positives from isobaric matrix interferences.

Analytical Workflow Visualization

AnalyticalWorkflow A Sample Preparation (0.1% FA in MeOH) B UHPLC Separation (Reverse Phase C18) A->B C Electrospray Ionization (ESI+ / ESI-) B->C D Ion Mobility (TWIMS) (CCS Profiling) C->D E HRMS Detection (Exact Mass: 216.0898 Da) D->E F Data Processing (Orthogonal Validation) E->F

Figure 1: High-Resolution LC-IM-MS/MS analytical workflow for exact mass and CCS determination.

References

  • 5-ethyl-2-phenyl-1H-imidazole-4-carboxylic acid | C12H12N2O2 | CID 43445069 Source: PubChem (National Institutes of Health) URL:[Link]

  • 5-ethyl-2-phenyl-1H-imidazole-4-carboxylic acid - Chemical Substance Information Source: NextSDS Database URL:[Link]

Sources

Foundational

A Framework for the Toxicological and Safety Assessment of 5-ethyl-2-phenyl-1H-imidazole-4-carboxylic acid

Abstract This technical guide outlines a comprehensive, tiered strategy for the toxicological and safety evaluation of the novel chemical entity, 5-ethyl-2-phenyl-1H-imidazole-4-carboxylic acid. In the absence of extensi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide outlines a comprehensive, tiered strategy for the toxicological and safety evaluation of the novel chemical entity, 5-ethyl-2-phenyl-1H-imidazole-4-carboxylic acid. In the absence of extensive public data for this specific molecule[1], this document provides researchers, scientists, and drug development professionals with a validated, systematic framework for characterizing its safety profile. The guide details a logical progression from in silico and in vitro assessments to targeted in vivo studies, emphasizing the principles of the 3Rs (Replacement, Reduction, and Refinement) in animal testing. All proposed methodologies are grounded in internationally recognized guidelines from the Organisation for Economic Co-operation and Development (OECD) and the International Council for Harmonisation (ICH) to ensure regulatory compliance and scientific rigor.[2][3] This whitepaper serves as an essential roadmap for generating the critical safety data required to advance a new chemical entity through the development pipeline.

Introduction and Strategic Overview

5-ethyl-2-phenyl-1H-imidazole-4-carboxylic acid is a substituted imidazole derivative. The imidazole ring is a common motif in many biologically active and pharmaceutical compounds, known to interact with a wide array of biological targets.[4][5] However, this structural class can also present toxicological liabilities, including potential hepatotoxicity and mitochondrial impairment.[6][7] Therefore, a thorough and systematic safety evaluation is paramount before considering any application involving human exposure.

The initial literature and database searches for 5-ethyl-2-phenyl-1H-imidazole-4-carboxylic acid revealed no available toxicological studies.[1][8] This guide, therefore, outlines the standard, industry-accepted workflow to de-risk this compound and establish a foundational safety profile. Our approach is phased, beginning with low-cost, high-throughput methods and progressing to more complex biological systems only as justified by the data.

The Phased Approach to Safety Assessment

The evaluation of a new chemical entity (NCE) follows a logical, tiered progression designed to identify potential hazards early, thereby saving resources and minimizing animal use. This workflow is the cornerstone of modern nonclinical safety evaluation as recommended by global regulatory bodies.[9][10][11]

G cluster_0 Phase 1: In Silico & In Vitro cluster_1 Phase 2: In Vivo - Acute & Exploratory cluster_2 Phase 3: In Vivo - Sub-chronic cluster_3 Phase 4: Data Integration In_Silico In Silico Assessment (Q)SAR, DEREK PhysChem Physicochemical Characterization In_Silico->PhysChem In_Vitro_Genotox In Vitro Genotoxicity (Ames, MNA) PhysChem->In_Vitro_Genotox In_Vitro_Tox In Vitro General Tox (Cytotox, hERG, Hepatotox) In_Vitro_Genotox->In_Vitro_Tox Acute_Tox Acute Toxicity (OECD 423/425) In_Vitro_Tox->Acute_Tox Go/No-Go Decision Safety_Pharm Safety Pharmacology (Core Battery) Acute_Tox->Safety_Pharm Repeat_Dose Repeat-Dose Toxicity (28-day, OECD 407) Safety_Pharm->Repeat_Dose Dose Range Finding Risk_Assessment Integrated Risk Assessment (NOAEL, Hazard ID) Repeat_Dose->Risk_Assessment Data Synthesis

Figure 1: Phased Toxicological Assessment Workflow.

Phase 1: Foundational In Silico and In Vitro Evaluation

This initial phase uses computational and cell-based assays to screen for major liabilities without the use of live animals.

In Silico Toxicological Prediction

Before any laboratory work, computational models are used to predict potential toxicity based on the chemical structure.

  • Methodology: The structure of 5-ethyl-2-phenyl-1H-imidazole-4-carboxylic acid will be submitted to Quantitative Structure-Activity Relationship (QSAR) and expert rule-based systems like DEREK Nexus®. These tools compare the chemical structure against databases of known toxicants to identify structural alerts for genotoxicity, carcinogenicity, skin sensitization, and other endpoints.

  • Causality: This step is a cost-effective screening method to flag potential hazards that may require specific attention in later assays. For example, the presence of an aromatic phenyl group and an imidazole ring might trigger alerts for metabolic activation by cytochrome P450 enzymes, a common pathway for toxicity.[7]

Physicochemical Characterization

Understanding the compound's physical properties is critical for designing and interpreting all subsequent biological assays.

  • Methodology:

    • Solubility: Determine solubility in aqueous buffers (e.g., PBS at pH 7.4) and relevant organic solvents (e.g., DMSO) using standard shake-flask or potentiometric methods.

    • pKa: Determine the ionization constant(s) via potentiometric titration to understand the charge state of the molecule at physiological pH.

    • LogP/LogD: Measure the partition coefficient (LogP) and distribution coefficient (LogD at pH 7.4) to predict membrane permeability and potential for bioaccumulation.

  • Causality: Poor aqueous solubility can lead to false-negative results in in vitro assays and complicates formulation for in vivo studies. LogD influences absorption, distribution, metabolism, and excretion (ADME) properties.

In Vitro Genotoxicity Assessment

Genotoxicity testing is a regulatory requirement to assess the potential of a compound to cause DNA or chromosomal damage, a key initiating event in carcinogenesis. The standard battery is designed to detect different mechanisms of genetic damage.[10]

G cluster_decision Decision Logic Start Test Compound Ames Bacterial Reverse Mutation Assay (Ames Test - OECD 471) Detects point mutations Start->Ames MNA In Vitro Micronucleus Assay (OECD 487) Detects clastogenicity & aneugenicity Start->MNA Result Genotoxicity Profile Ames->Result MNA->Result MLA In Vitro Mouse Lymphoma Assay (OECD 490) Detects mutations & clastogenicity Negative All Assays Negative Result->Negative Clear Positive Any Assay Positive Result->Positive Equivocal or Positive FollowUp Follow-up In Vivo Studies (e.g., Comet, Transgenic Rodent) Positive->FollowUp

Figure 2: Standard In Vitro Genotoxicity Testing Battery.
  • Protocol: Bacterial Reverse Mutation (Ames) Test (OECD 471)

    • Purpose: To detect point mutations (base substitutions and frameshifts).

    • Procedure: Several strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations that render them unable to synthesize an essential amino acid (e.g., histidine) are used.

    • The bacteria are exposed to 5-ethyl-2-phenyl-1H-imidazole-4-carboxylic acid across a range of concentrations, both with and without an exogenous metabolic activation system (S9 fraction from rat liver).

    • The plates are incubated, and the number of "revertant" colonies (those that have mutated back to being able to synthesize the amino acid) is counted.

    • Interpretation: A significant, dose-dependent increase in revertant colonies compared to the vehicle control indicates a mutagenic potential.

In Vitro General and Organ-Specific Toxicity
  • Cytotoxicity:

    • Protocol (MTT Assay): Expose a relevant cell line (e.g., HepG2 human liver cells, HEK293 human kidney cells) to the test compound for 24-72 hours. The MTT reagent is added, which is converted by viable cells into a colored formazan product. The absorbance is measured to quantify cell viability.

    • Causality: Provides a baseline IC50 (half-maximal inhibitory concentration) value, which helps in dose selection for more specific assays and indicates the compound's general potency in killing cells.

  • Cardiotoxicity (hERG Assay):

    • Protocol: Use automated patch-clamp electrophysiology to measure the effect of the compound on the hERG (human Ether-à-go-go-Related Gene) potassium channel expressed in a stable cell line.

    • Causality: Inhibition of the hERG channel is a primary mechanism for drug-induced cardiac arrhythmia (Torsades de Pointes). A positive result is a major red flag for cardiovascular safety.

  • Hepatotoxicity:

    • Protocol: Utilize primary human hepatocytes or 3D liver microtissues. Expose them to the compound and measure key markers such as ATP depletion (indicating mitochondrial dysfunction), glutathione (GSH) depletion (indicating oxidative stress), and release of liver enzymes like ALT and AST.

    • Causality: The liver is the primary site of drug metabolism, making it susceptible to toxicity. This assay provides a more organ-specific view than general cytotoxicity.[7]

Table 1: Template for In Vitro Safety Profile
Assay Endpoint/Result
Ames Test (OECD 471) Negative / Positive (Specify Strains)
In Vitro Micronucleus (OECD 487) Negative / Positive (with/without S9)
Cytotoxicity (HepG2, IC50) Value in µM
hERG Inhibition (IC50) Value in µM
Hepatotoxicity (Primary Hepatocytes) Markers (ATP, GSH, ALT/AST)

Phase 2: In Vivo Acute Toxicity and Safety Pharmacology

If the in vitro profile is acceptable (i.e., no significant genotoxicity or potent cytotoxicity), the investigation proceeds to animal models. All protocols must be approved by an Institutional Animal Care and Use Committee (IACUC).

Acute Oral Toxicity (OECD 423: Acute Toxic Class Method)

This study provides an initial estimate of the substance's intrinsic toxicity after a single oral dose.[12]

  • Protocol:

    • Species: Typically Wistar or Sprague-Dawley rats.

    • Dosing: A stepwise procedure is used with a small number of animals (3 per step). Dosing starts at a level selected based on in vitro data and any in silico predictions.

    • Procedure: Animals are dosed once by oral gavage. They are observed for mortality, clinical signs of toxicity, and body weight changes for up to 14 days.

    • Endpoint: The study determines a toxicity class and an estimated LD50 (Lethal Dose, 50%). A gross necropsy is performed on all animals.

  • Causality: This study is essential for classifying the chemical according to the Globally Harmonized System (GHS) and provides critical information for dose selection in subsequent repeat-dose studies.[12]

Safety Pharmacology Core Battery (ICH S7A)

This assesses the effects of the compound on vital organ systems.

  • Methodology:

    • Central Nervous System (CNS): A functional observational battery (FOB) and motor activity assessment in rats.

    • Cardiovascular System: Telemetry studies in conscious, unrestrained animals (e.g., dogs or non-human primates) to measure blood pressure, heart rate, and ECG parameters.

    • Respiratory System: Whole-body plethysmography in rats to measure respiratory rate and tidal volume.

  • Causality: This battery is designed to detect any undesirable pharmacodynamic effects that could pose a safety risk in humans. It is a critical component of the non-clinical safety package required for first-in-human clinical trials.[11][13]

Table 2: Template for Acute In Vivo Safety Data
Study Key Findings
Acute Oral Toxicity (OECD 423) GHS Classification, Estimated LD50, Target Organs
Safety Pharmacology - CNS NOAEL (No Observed Adverse Effect Level)
Safety Pharmacology - CV NOAEL for effects on BP, HR, ECG
Safety Pharmacology - Respiratory NOAEL for effects on respiration

Phase 3: Repeat-Dose Toxicity Evaluation

These studies are designed to characterize the toxicological profile following repeated administration over a defined period.

28-Day Repeated Dose Oral Toxicity Study (OECD 407)

This is the standard sub-acute study to identify target organs of toxicity and establish a No-Observed-Adverse-Effect-Level (NOAEL).[14]

  • Protocol:

    • Species: Rodent (e.g., rat).

    • Groups: Typically 3 dose groups (low, mid, high) and a vehicle control group. Doses are selected based on the acute toxicity study.

    • Dosing: The compound is administered daily (e.g., by oral gavage) for 28 consecutive days.

    • Monitoring: Includes daily clinical observations, weekly body weight and food consumption measurements.

    • Endpoints: At termination, blood is collected for hematology and clinical chemistry analysis. A full necropsy is performed, and a comprehensive list of organs and tissues is collected for histopathological examination.

  • Causality: This study is the cornerstone of systemic toxicity assessment. The histopathology results provide a definitive identification of target organs, and the dose-response relationship allows for the determination of the NOAEL, which is a critical parameter for human risk assessment.[14]

Conclusion and Integrated Risk Assessment

The data generated through this phased approach must be synthesized into a coherent risk assessment. The goal is to integrate the findings from the in silico, in vitro, and in vivo studies to identify all potential hazards, define dose-response relationships, and establish a safe exposure level for potential human studies. The NOAEL from the most sensitive species in the most relevant study (typically the 28-day study) is used as the point of departure for calculating the proposed safe starting dose in Phase 1 clinical trials, incorporating appropriate safety factors as described in regulatory guidelines.[9][15] This structured framework ensures that a robust and reliable safety profile for 5-ethyl-2-phenyl-1H-imidazole-4-carboxylic acid is established, meeting the highest standards of scientific integrity and regulatory expectation.

References

  • ICH guideline M3(R2) on non-clinical safety studies for the conduct of human clinical trials and marketing authorisation for pharmaceuticals. Therapeutic Goods Administration (TGA). Available at: [Link]

  • ICH M3 (R2) Non-clinical safety studies for the conduct of human clinical trials for pharmaceuticals - Scientific guideline. European Medicines Agency (EMA). Available at: [Link]

  • (PDF) OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW. ResearchGate. Available at: [Link]

  • OECD Guidelines for the Testing of Chemicals - Wikipedia. Wikipedia. Available at: [Link]

  • M3(R2) Nonclinical Safety Studies for the Conduct of Human Clinical Trials and Marketing Authorization for Pharmaceuticals. U.S. Food and Drug Administration. Available at: [Link]

  • ICH M3 R2 approaches for exploratory studies. TRACER CRO. Available at: [Link]

  • OECD GUIDELINE FOR THE TESTING OF CHEMICALS: CHRONIC TOXICITY STUDIES. Organisation for Economic Co-operation and Development. Available at: [Link]

  • ICH M3 (R2) —Guideline on - Nonclinical Safety Studies for the Conduct of Human Clinical Trials and Marketing Authorization for Pharmaceuticals. Available at: [Link]

  • New imidazoles cause cellular toxicity by impairing redox balance, mitochondrial membrane potential, and modulation of HIF-1α expression. PubMed. Available at: [Link]

  • Guidelines for the Testing of Chemicals. Organisation for Economic Co-operation and Development. Available at: [Link]

  • OECD Guidelines: A Pillar of Chemical Safety and Laboratory Testing. YesWeLab. Available at: [Link]

  • Imidazole - Wikipedia. Wikipedia. Available at: [Link]

  • Hepatocellular Toxicity of Imidazole and Triazole Antimycotic Agents. Oxford Academic. Available at: [Link]

  • Toxicity profile of imidazole derivatives. ResearchGate. Available at: [Link]

  • Importance and Involvement of Imidazole Structure in Current and Future Therapy. PMC. Available at: [Link]

  • ethyl 5-hydroxy-2-phenyl-1H-imidazole-4-carboxylate — Chemical Substance Information. Available at: [Link]

  • 5-ethyl-2-phenyl-1h-imidazole-4-carboxylic acid (C12H12N2O2). PubChemLite. Available at: [Link]

  • SAFETY DATA SHEET. Fisher Scientific. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes & Protocols: Investigating 5-ethyl-2-phenyl-1H-imidazole-4-carboxylic acid in Drug Discovery

Abstract The imidazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically approved drugs targeting a wide array of diseases.[1][2][3] Its unique structural and electronic proper...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The imidazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically approved drugs targeting a wide array of diseases.[1][2][3] Its unique structural and electronic properties allow for diverse interactions with biological targets, making it a cornerstone of modern drug discovery.[4][5] This document provides a detailed guide for researchers on initiating an investigation into the therapeutic potential of a specific, under-explored derivative: 5-ethyl-2-phenyl-1H-imidazole-4-carboxylic acid . While direct biological data for this compound is not widely published, its structure is emblematic of imidazole derivatives that have shown promise as kinase inhibitors.[3] This guide will, therefore, focus on a rational, hypothesis-driven approach to evaluate this compound as a potential modulator of AMP-activated protein kinase (AMPK), a critical regulator of cellular energy metabolism implicated in cancer and metabolic disorders.[6][7] We present the scientific rationale, detailed experimental protocols, and data interpretation frameworks necessary to conduct a preliminary assessment of this compound's bioactivity.

Scientific Rationale: The Imidazole Scaffold and AMPK Modulation

The imidazole nucleus is a five-membered aromatic heterocycle that is a fundamental component of many bioactive molecules, including the amino acid histidine.[5] Its derivatives have been successfully developed as antifungal, anticancer, antiviral, and anti-inflammatory agents.[1][2][8] A recurring theme in the pharmacology of imidazole-containing compounds is the modulation of protein kinases.[3]

AMP-activated protein kinase (AMPK) is a highly conserved serine/threonine protein kinase that functions as a master sensor of cellular energy status.[6] It is activated during periods of low energy (high AMP:ATP ratio) and acts to restore energy homeostasis by stimulating catabolic pathways (e.g., glucose uptake, fatty acid oxidation) and inhibiting anabolic, ATP-consuming processes (e.g., protein and lipid synthesis).[7][9] Dysregulation of AMPK signaling is associated with various pathologies. While AMPK activation is a therapeutic goal for metabolic diseases, its inhibition is an emerging strategy for treating certain cancers where tumor cells hijack AMPK signaling to survive metabolic stress.[10][11]

Given the precedent for imidazole scaffolds in kinase inhibition, we hypothesize that 5-ethyl-2-phenyl-1H-imidazole-4-carboxylic acid may function as an inhibitor of AMPK. This guide outlines the necessary steps to test this hypothesis, from initial biochemical validation to cell-based confirmation.

AMPK Signaling Pathway Overview

AMPK_Pathway Metabolic Stress Metabolic Stress Low ATP/High AMP Low ATP/High AMP Metabolic Stress->Low ATP/High AMP AMPK AMPK (Inactive) Low ATP/High AMP->AMPK Allosteric Activation pAMPK pAMPK (Active) AMPK->pAMPK Phosphorylation (Thr172) Anabolic Anabolic Pathways (e.g., Lipid & Protein Synthesis) pAMPK->Anabolic Inhibition Catabolic Catabolic Pathways (e.g., Glycolysis, FAO) pAMPK->Catabolic Activation LKB1 LKB1 LKB1->AMPK Compound 5-ethyl-2-phenyl-1H- imidazole-4-carboxylic acid (Hypothesized Inhibitor) Compound->pAMPK Proposed Inhibition

Experimental Workflow & Protocols

The following protocols provide a comprehensive workflow for the initial characterization of 5-ethyl-2-phenyl-1H-imidazole-4-carboxylic acid as a potential AMPK inhibitor. It is critical to include both positive and negative controls in all experiments to ensure data validity.

Workflow start Synthesize or Procure 5-ethyl-2-phenyl-1H-imidazole -4-carboxylic acid protocol1 Protocol 1: In Vitro Biochemical Kinase Assay start->protocol1 data1 Determine IC50 Value protocol1->data1 decision Is IC50 < 10 µM? data1->decision protocol2 Protocol 2: Cell-Based Western Blot Analysis (pACC/ACC) decision->protocol2 Yes stop Compound is inactive or has low potency. Consider SAR studies. decision->stop No data2 Confirm Cellular Target Engagement protocol2->data2 proceed Proceed to further studies (selectivity, in vivo models). data2->proceed

Protocol 1: In Vitro AMPK (α1β1γ1) Biochemical Kinase Assay

Objective: To determine if 5-ethyl-2-phenyl-1H-imidazole-4-carboxylic acid directly inhibits the catalytic activity of the AMPK enzyme and to calculate its half-maximal inhibitory concentration (IC50).

Rationale: This is the primary and most direct test of the hypothesis. By using a purified, recombinant AMPK enzyme complex, we can eliminate confounding cellular factors and measure direct inhibition of kinase activity. The use of an ATP concentration near the Michaelis constant (Km) ensures that the assay is sensitive to competitive inhibitors.[10]

Materials:

  • Recombinant human AMPK (α1β1γ1) enzyme

  • Kinase buffer (e.g., 40 mM Tris-HCl pH 7.4, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • AMARA peptide substrate (AMARAASAAALARRR)

  • ATP (at Km concentration, typically 10-50 µM)

  • Test Compound: 5-ethyl-2-phenyl-1H-imidazole-4-carboxylic acid, dissolved in DMSO to a 10 mM stock.

  • Positive Control: Compound C (Dorsomorphin), 10 mM stock in DMSO.[10]

  • Detection Reagent: ADP-Glo™ Kinase Assay kit (Promega) or similar.

  • 384-well, white, flat-bottom plates.

Procedure:

  • Compound Plating: Prepare a serial dilution of the test compound and positive control in DMSO. Typically, an 11-point, 3-fold serial dilution starting from 100 µM is appropriate. Dispense 50 nL of each concentration into the 384-well plate. Also include "no inhibitor" (DMSO only) and "no enzyme" controls.

  • Enzyme Preparation: Dilute the AMPK enzyme to the desired final concentration (e.g., 1-5 nM) in kinase buffer.

  • Substrate/ATP Mix: Prepare a solution containing the AMARA peptide substrate (e.g., 200 µM) and ATP (at Km) in kinase buffer.

  • Reaction Initiation: Add 5 µL of the diluted AMPK enzyme to each well containing the compound. Allow to incubate for 10-15 minutes at room temperature to permit compound-enzyme binding.

  • Start Kinase Reaction: Add 5 µL of the Substrate/ATP mix to each well to initiate the reaction. The final volume is 10 µL.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • Reaction Termination & Detection: Stop the reaction and detect the amount of ADP produced by following the manufacturer's protocol for the ADP-Glo™ assay. This typically involves adding an ADP-Glo™ reagent to deplete unused ATP, followed by a Kinase Detection Reagent to convert ADP to ATP, which then drives a luciferase reaction.

  • Data Acquisition: Read the luminescence on a plate reader.

Data Analysis:

  • Normalize the data: Set the "no inhibitor" (DMSO) control as 100% activity and the "no enzyme" control as 0% activity.

  • Plot the % inhibition versus the log of the inhibitor concentration.

  • Fit the data to a four-parameter logistic equation to determine the IC50 value.

CompoundHypothetical IC50 (µM)
5-ethyl-2-phenyl-1H-imidazole-4-carboxylic acid1.5
Compound C (Positive Control)0.2
Protocol 2: Cellular Target Engagement via Western Blot

Objective: To confirm that the test compound can inhibit AMPK signaling in a cellular context by measuring the phosphorylation of a key downstream substrate, Acetyl-CoA Carboxylase (ACC).

Rationale: A compound may show activity in a biochemical assay but fail in a cellular environment due to poor permeability or rapid metabolism. This assay validates that the compound can enter cells and engage its target. Phosphorylation of ACC at Ser79 is a canonical and widely accepted marker of AMPK activation.[6] A potent inhibitor should reduce this phosphorylation.

Materials:

  • Cell line (e.g., HeLa, C2C12 myotubes, or a relevant cancer cell line).

  • Cell culture medium, FBS, and supplements.

  • AMPK Activator: AICA-Riboside (AICAR) or a direct activator like A-769662.

  • Test Compound: 5-ethyl-2-phenyl-1H-imidazole-4-carboxylic acid.

  • Positive Control: Compound C.

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

  • BCA Protein Assay Kit.

  • Primary antibodies: Rabbit anti-phospho-ACC (Ser79), Rabbit anti-total ACC, Rabbit anti-phospho-AMPKα (Thr172), Rabbit anti-total AMPKα.

  • Secondary antibody: HRP-conjugated anti-rabbit IgG.

  • Chemiluminescent substrate (ECL).

Procedure:

  • Cell Culture: Plate cells in 6-well plates and grow to ~80% confluency.

  • Serum Starvation: To lower basal AMPK activity, serum-starve the cells for 2-4 hours prior to treatment.

  • Compound Pre-treatment: Pre-treat cells with varying concentrations of the test compound (e.g., 0.1, 1, 10 µM) or Compound C (e.g., 10 µM) for 1 hour. Include a DMSO vehicle control.

  • AMPK Activation: Add an AMPK activator (e.g., 2 mM AICAR) to the wells for 30-60 minutes to stimulate the pathway. Maintain one set of wells with DMSO only (basal) and one with activator only (stimulated control).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with 100 µL of lysis buffer per well.

  • Protein Quantification: Clear the lysates by centrifugation and determine the protein concentration of the supernatant using a BCA assay.

  • SDS-PAGE and Western Blot:

    • Normalize protein amounts for all samples (e.g., 20 µg per lane).

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane (e.g., with 5% BSA in TBST) for 1 hour.

    • Incubate with primary antibodies (e.g., anti-pACC) overnight at 4°C.

    • Wash and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash thoroughly and apply ECL substrate.

  • Imaging: Capture the chemiluminescent signal using a digital imager.

  • Stripping and Re-probing: Strip the membrane and re-probe for total ACC, pAMPK, and total AMPK to ensure equal protein loading and to assess the mechanism.

Expected Results: In the activator-treated cells, a potent inhibitor should show a dose-dependent decrease in the pACC/total ACC ratio compared to the activator-only control. The compound should not decrease the activating pAMPK/total AMPK ratio, which would suggest it acts downstream or directly on the AMPK complex rather than on an upstream kinase like LKB1.

Conclusion and Future Directions

This guide provides a foundational strategy for evaluating 5-ethyl-2-phenyl-1H-imidazole-4-carboxylic acid as a novel drug discovery lead. Successful execution of these protocols will establish whether the compound directly inhibits AMPK and engages the target in a cellular setting.

If the compound demonstrates potent activity (e.g., a cellular IC50 in the sub-micromolar to low micromolar range), subsequent steps would include:

  • Kinase Selectivity Profiling: Assessing the compound's activity against a broad panel of kinases to determine its selectivity and potential off-target effects.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of the lead compound to improve potency and drug-like properties, a common practice in medicinal chemistry.[1][8]

  • In Vivo Efficacy Studies: Evaluating the compound in relevant animal models of cancer or metabolic disease.

The imidazole scaffold continues to be a remarkably fruitful starting point for drug discovery, and a systematic, hypothesis-driven approach is key to unlocking the potential of new derivatives like 5-ethyl-2-phenyl-1H-imidazole-4-carboxylic acid.[3]

References

  • Santa Cruz Biotechnology, Inc. (n.d.). AMPKα1 Inhibitors. SCBT.
  • International Journal of Scientific Research in Engineering and Development. (2026, January 15). A Thorough Overview of Current Developments in Imidazole Derivatives for Anticancer Drug Development. ijsred.com.
  • MDPI. (n.d.). Advanced Spectrum of Imidazole Derivatives in Therapeutics: A Review.
  • National Institutes of Health (NIH). (n.d.). Imidazole derivatives: Impact and prospects in antiviral drug discovery. PMC.
  • ResearchGate. (n.d.). Imidazole-based drugs and drug discovery: Present and future perspectives.
  • National Institutes of Health (NIH). (n.d.). AMP-activated protein kinase selectively inhibited by the type II inhibitor SBI-0206965. PMC.
  • Taylor & Francis Online. (2026, January 1). Imidazoles in medicine: a review of its pharmacological and therapeutic applications.
  • National Institutes of Health (NIH). (n.d.). AMPK inhibition in health and disease. PMC.
  • ACS Publications. (2025, January 29). Small Molecule Modulators of AMP-Activated Protein Kinase (AMPK) Activity and Their Potential in Cancer Therapy. Journal of Medicinal Chemistry.
  • MDPI. (2020, December 27). AMP-Activated Protein Kinase: Do We Need Activators or Inhibitors to Treat or Prevent Cancer?.
  • World Journal of Pharmaceutical Research. (2020, July 26). A review article on synthesis of imidazole derivatives.

Sources

Application

Application Notes and Protocols: Solubilization of 5-ethyl-2-phenyl-1H-imidazole-4-carboxylic acid for Cell Culture

Introduction 5-ethyl-2-phenyl-1H-imidazole-4-carboxylic acid is a heterocyclic compound with potential applications in pharmacological research and drug development. As with many small molecules, its utility in cell-base...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

5-ethyl-2-phenyl-1H-imidazole-4-carboxylic acid is a heterocyclic compound with potential applications in pharmacological research and drug development. As with many small molecules, its utility in cell-based assays is contingent upon proper solubilization to ensure consistent and reproducible experimental outcomes. The structural characteristics of this compound, namely the presence of a carboxylic acid group and a relatively non-polar phenyl and ethyl-imidazole core, suggest that it is poorly soluble in aqueous solutions such as cell culture media. This document provides a detailed protocol for the effective dissolution of 5-ethyl-2-phenyl-1H-imidazole-4-carboxylic acid for use in cell culture experiments, along with the scientific rationale behind the recommended procedures.

Physicochemical Properties and Solubility Considerations

A comprehensive understanding of the physicochemical properties of a compound is paramount for developing a successful dissolution protocol.

PropertyValue/InformationSource
Molecular FormulaC12H12N2O2[1]
Molecular Weight216.24 g/mol [2]
AppearanceSolid (predicted)[3]
Predicted Water SolubilityLow; typical for carboxylic acids with significant non-polar moieties. A related compound, 5-Methyl-2-phenyl-1H-imidazole-4-carboxylic acid, has a predicted water solubility of 404.15 mg/L.[4]
Predicted XlogP2.4[1]

The positive XlogP value indicates a degree of lipophilicity, which contributes to its low aqueous solubility. The presence of the carboxylic acid group, however, provides a handle for manipulating solubility through pH adjustment. Carboxylic acids are more soluble in basic solutions where they are deprotonated to the more polar carboxylate form.[5][6]

For cell culture applications, the primary challenge is to dissolve the compound in a manner that is compatible with living cells. The most common and effective strategy for such compounds is to prepare a high-concentration stock solution in a water-miscible organic solvent, which is then diluted to the final working concentration in the aqueous cell culture medium.[7][8]

Recommended Solvent: Dimethyl Sulfoxide (DMSO)

Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing a stock solution of 5-ethyl-2-phenyl-1H-imidazole-4-carboxylic acid.[]

Rationale for Selecting DMSO:

  • High Solubilizing Power: DMSO is a powerful aprotic solvent capable of dissolving a wide range of non-polar and polar compounds.[]

  • Miscibility with Water: It is fully miscible with water and cell culture media, facilitating the dilution of the stock solution.

  • Established Use in Cell Culture: DMSO is widely used as a solvent for small molecules in cell-based assays.[10][11]

Important Consideration: DMSO Cytotoxicity While widely used, DMSO can exhibit cytotoxicity at higher concentrations. It is crucial to keep the final concentration of DMSO in the cell culture medium as low as possible, typically below 0.5%, to avoid adverse effects on cell viability and proliferation.[10][12][13] The acceptable final DMSO concentration can be cell-line dependent, and it is advisable to run a vehicle control (medium with the same final concentration of DMSO) to assess its impact on the specific cell type being used.[11]

Experimental Protocols

This section provides a step-by-step guide for preparing a stock solution of 5-ethyl-2-phenyl-1H-imidazole-4-carboxylic acid and diluting it to a working concentration for cell culture experiments.

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

This protocol details the preparation of a high-concentration stock solution, which can then be used for subsequent dilutions.

Materials:

  • 5-ethyl-2-phenyl-1H-imidazole-4-carboxylic acid powder

  • Anhydrous, sterile, cell culture-grade DMSO

  • Sterile microcentrifuge tubes or amber glass vials

  • Calibrated analytical balance

  • Vortex mixer

Procedure:

  • Calculate the Required Mass: To prepare a 10 mM stock solution, use the following formula:

    • Mass (mg) = Molarity (mM) × Volume (mL) × Molecular Weight ( g/mol )

    • For 1 mL of a 10 mM solution: Mass (mg) = 10 mmol/L × 0.001 L × 216.24 g/mol = 2.16 mg

  • Weigh the Compound: In a sterile environment (e.g., a laminar flow hood), carefully weigh out 2.16 mg of 5-ethyl-2-phenyl-1H-imidazole-4-carboxylic acid and transfer it to a sterile microcentrifuge tube.

  • Dissolve in DMSO: Add 1 mL of sterile, cell culture-grade DMSO to the tube containing the compound.

  • Ensure Complete Dissolution: Tightly cap the tube and vortex thoroughly until the powder is completely dissolved. The solution should be clear and free of any visible particulates. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.

  • Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability.[8]

Protocol 2: Preparation of Working Solutions in Cell Culture Medium

This protocol describes the dilution of the DMSO stock solution to the final desired concentration for treating cells.

Materials:

  • 10 mM stock solution of 5-ethyl-2-phenyl-1H-imidazole-4-carboxylic acid in DMSO

  • Pre-warmed (37°C) complete cell culture medium

  • Sterile conical tubes or multi-well plates

Procedure:

  • Determine the Final Concentration: Decide on the final concentration of the compound required for your experiment (e.g., 10 µM).

  • Calculate the Dilution Factor:

    • Dilution Factor = [Stock Concentration] / [Final Concentration]

    • For a 10 µM final concentration from a 10 mM stock: Dilution Factor = 10,000 µM / 10 µM = 1000

  • Perform Serial Dilutions (Recommended): To avoid precipitation of the compound upon direct dilution into the aqueous medium, it is best to perform a serial or intermediate dilution step.

    • Intermediate Dilution (Optional but Recommended): Prepare an intermediate dilution of the stock solution in cell culture medium. For example, dilute the 10 mM stock 1:100 in medium to create a 100 µM intermediate solution.

    • Final Dilution: Add the appropriate volume of the stock or intermediate solution to the final volume of cell culture medium.

  • Example Dilution for a 10 µM Final Concentration in 10 mL of Medium:

    • Volume of stock to add = Final Volume / Dilution Factor

    • Volume to add = 10,000 µL / 1000 = 10 µL

    • Add 10 µL of the 10 mM stock solution to 10 mL of pre-warmed complete cell culture medium. This results in a final DMSO concentration of 0.1%.

  • Mix Thoroughly: Immediately after adding the compound, gently mix the medium by swirling or pipetting up and down to ensure homogeneity and minimize the risk of precipitation.

  • Vehicle Control: Prepare a vehicle control by adding the same volume of DMSO to an equivalent volume of cell culture medium. In the example above, this would be 10 µL of DMSO in 10 mL of medium.

Workflow and Decision-Making Diagram

G cluster_prep Stock Solution Preparation cluster_dilution Working Solution Preparation cluster_control Vehicle Control start Start: Compound Powder calc Calculate Mass for 10 mM Stock start->calc weigh Weigh Compound calc->weigh add_dmso Add Sterile DMSO weigh->add_dmso dissolve Vortex to Dissolve (Warm if necessary) add_dmso->dissolve aliquot Aliquot and Store at -20°C/-80°C dissolve->aliquot thaw Thaw Stock Aliquot aliquot->thaw For Experiment calc_dil Calculate Dilution Volume thaw->calc_dil prewarm Pre-warm Cell Culture Medium add_to_medium Add Stock to Medium prewarm->add_to_medium control_dmso Add Equal Volume of DMSO to Medium prewarm->control_dmso calc_dil->add_to_medium mix Mix Thoroughly add_to_medium->mix treat Treat Cells mix->treat mix_control Mix Thoroughly control_dmso->mix_control treat_control Treat Control Cells mix_control->treat_control

Sources

Method

HPLC method development for 5-ethyl-2-phenyl-1H-imidazole-4-carboxylic acid

An in-depth guide to developing a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method for 5-ethyl-2-phenyl-1H-imidazole-4-carboxylic acid . This document is designed for analytical scientist...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth guide to developing a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method for 5-ethyl-2-phenyl-1H-imidazole-4-carboxylic acid . This document is designed for analytical scientists and drug development professionals who require mechanistic understanding alongside actionable, self-validating protocols.

The Analytical Challenge: Mechanistic Profiling

5-ethyl-2-phenyl-1H-imidazole-4-carboxylic acid is a highly functionalized molecule structurally analogous to the active intermediates of sartan-class antihypertensive drugs (such as the Losartan active metabolite, EXP-3174, or Olmesartan)[1][2].

The primary analytical challenge lies in its amphoteric nature. The molecule contains:

  • An acidic carboxylic acid group at position 4 (pKa ~3.5).

  • A basic imidazole nitrogen (pKa ~6.0).

  • Hydrophobic domains (the 2-phenyl and 5-ethyl groups).

Because the imidazole ring can be protonated and the carboxylic acid can be deprotonated, the molecule's solubility and polarity are highly dependent on the pH of its environment[3]. If the mobile phase pH is set near the molecule's isoelectric point (pH 5.0–6.0), it exists predominantly as a zwitterion. Zwitterions exhibit extreme polarity, which drastically reduces their retention on standard hydrophobic C18 stationary phases and often leads to peak splitting or severe tailing[4].

The Causality of pH Selection: To achieve robust retention and peak symmetry, we must shift the equilibrium. By lowering the mobile phase pH to 2.5–3.0 using orthophosphoric acid (or formic acid for MS compatibility), the ionization of the carboxylic acid moiety is completely suppressed[4][5]. This forces the molecule into a slightly hydrophobic cationic state, allowing the phenyl and ethyl groups to interact predictably with the reverse-phase media without the conflicting polarity of a deprotonated carboxylate[4].

Zwitterion_Equilibrium State1 State1 State2 Neutral pH (5-6) Zwitterionic State COO- / NH+ State1->State2 Increasing pH Retention1 Predictable RP-HPLC Retention State1->Retention1 Ideal Strategy State3 State3 State2->State3 Increasing pH Retention2 HILIC / Mixed-Mode Required State2->Retention2 Polarity Shift

Fig 1. Acid-base equilibrium and its impact on chromatographic retention strategy.

Chromatographic Strategy & Column Selection

Standard C18 columns can suffer from secondary interactions between the protonated imidazole nitrogen and residual silanols on the silica support, leading to peak tailing.

To counteract this, the method utilizes a base-deactivated, polar-embedded, or high-density C18 column (e.g., Zorbax SB-Aq or Kinetex C18)[1][6]. These stationary phases are specifically designed to withstand highly aqueous, low-pH conditions without phase collapse, ensuring that the hydrophobic interactions with the 2-phenyl and 5-ethyl groups dictate retention[6].

The Self-Validating Protocol

A scientific protocol must validate its own performance during execution. The following methodology integrates a System Suitability Test (SST) and a Forced Degradation workflow to ensure the method is both reproducible and stability-indicating[7].

Experimental_Workflow Step1 1. Mobile Phase Preparation Buffer: 0.05 M KH2PO4 (pH 3.0) Organic: Acetonitrile Step2 2. Column Equilibration C18 or SB-Aq Phase Minimum 5 Column Volumes (CV) Step1->Step2 Step3 3. System Suitability Testing (SST) Verify Tailing Factor & Plate Count Step2->Step3 Step4 4. Forced Degradation Analysis Acid, Base, Peroxide, Photolytic Stress Step3->Step4 Step5 5. Sample Quantification UV Detection at 254 nm Step4->Step5

Fig 2. Self-validating experimental workflow for HPLC method execution.

Reagent & Sample Preparation
  • Diluent Causality: Dissolving an amphoteric compound purely in water or purely in organic solvent can lead to poor peak shape due to solvent mismatch at the column head. The diluent must be matched to the initial mobile phase conditions[2].

  • Preparation: Prepare a diluent of 50:50 Mobile Phase A : Mobile Phase B. Dissolve the 5-ethyl-2-phenyl-1H-imidazole-4-carboxylic acid standard to a working concentration of 100 µg/mL. Sonicate for 5 minutes and filter through a 0.45 µm PTFE membrane[1].

Optimized Chromatographic Conditions

Table 1: Instrument Parameters

ParameterSpecificationRationale
Column Zorbax SB-Aq (4.6 x 150 mm, 5 µm)Resists phase collapse in aqueous, low-pH conditions[6].
Mobile Phase A 0.05 M KH₂PO₄, adjusted to pH 3.0 with H₃PO₄Suppresses carboxylic acid ionization[1].
Mobile Phase B 100% Acetonitrile (HPLC Grade)Provides optimal elution strength for phenyl/ethyl groups.
Flow Rate 1.0 mL/minEnsures optimal linear velocity for 5 µm particles.
Column Temp 30°CStabilizes mobile phase viscosity and retention times[7].
Detection UV at 254 nm (DAD 200-400 nm)Captures the extended conjugation of the phenyl-imidazole core[1].
Injection Vol 10 µLPrevents column overloading and peak fronting[7].

Table 2: Gradient Elution Program

Time (min)Mobile Phase A (%)Mobile Phase B (%)Elution Profile
0.09010Isocratic hold to focus the analyte at the column head[1].
2.09010Initiation of gradient.
12.04060Linear ramp to elute strongly retained hydrophobic impurities.
15.04060Isocratic wash to clear the column.
15.19010Return to initial conditions.
20.09010Re-equilibration.
System Suitability Testing (SST)

Before analyzing unknown samples, inject the 100 µg/mL standard solution in five replicates. The system must pass the following self-validating criteria to prove the fluidics and column chemistry are interacting correctly.

Table 3: SST Acceptance Criteria

ParameterAcceptance LimitIndication of Failure
Retention Time (RT) RSD ≤ 1.0%Pump cavitation or poor column equilibration.
Peak Area RSD ≤ 2.0%Autosampler precision issues or bubble in the syringe.
Tailing Factor (Tf) ≤ 1.5Unsuppressed silanol interactions (pH too high)[4].
Theoretical Plates (N) ≥ 5,000Column degradation or void volume formation.
Forced Degradation (Stability-Indicating Validation)

To definitively prove that the method can separate the parent imidazole carboxylic acid from its degradation products (e.g., ring-opened species or decarboxylated variants), subject the stock solution to the following stress conditions[3][7].

Table 4: Forced Degradation Matrix

Stress ConditionReagents / EnvironmentExposure TimeNeutralization / Prep Step
Acidic Hydrolysis 0.1 M HCl at 60°C24 HoursNeutralize with equimolar NaOH before dilution[7].
Basic Hydrolysis 0.1 M NaOH at 60°C24 HoursNeutralize with equimolar HCl before dilution[7].
Oxidative Stress 3% H₂O₂ at Room Temp24 HoursDilute directly with mobile phase[7].
Thermal Stress Solid state at 80°C48 HoursDissolve in diluent[7].
Photolytic Stress 1.2M lux hours (ICH Q1B)~7 DaysDissolve in diluent[7].

Analytical Check: Analyze all stressed samples using the gradient program in Table 2. The method is considered successfully validated if the peak purity angle of the parent compound (determined via DAD) is less than the purity threshold, proving no co-elution of degradants.

References

  • 1H-Imidazole-4-carboxylic acid | SIELC Technologies Source: SIELC Technologies URL:[Link]

  • HPLC method dev strategies for Zwitterions - Chromatography Forum Source: Chromatography Forum URL: [Link]

  • Gradient HPLC Method for Simultaneous Determination of Eight Sartan and Statin Drugs in Their Pure and Dosage Forms - PMC Source: National Institutes of Health (NIH) URL: [Link]

  • Development and Validation of Analytical HPLC-UV Method for simultaneous estimation of Losartan and its active Metabolite EXP-3174 Source: Asian Journal of Research in Chemistry URL: [Link]

  • Method development and validation of simultaneous estimation of Olmesartan & Hydrochlorothiazide in bulk & formulation by RP-HPLC method Source: ResearchGate URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Crystallization of 5-ethyl-2-phenyl-1H-imidazole-4-carboxylic acid

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the crystallization of 5-ethyl-2-phenyl-1H-imidazole-4-carboxylic acid (C₁₂H₁₂N₂O₂). This guide is designed for researchers, s...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the crystallization of 5-ethyl-2-phenyl-1H-imidazole-4-carboxylic acid (C₁₂H₁₂N₂O₂). This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with obtaining high-purity, crystalline material. As a molecule with both hydrogen-bond-donating (imidazole N-H, carboxylic acid O-H) and -accepting (imidazole N, carbonyl O) sites, its crystallization behavior is highly dependent on solvent choice and process conditions. This document provides a structured, question-and-answer-based approach to troubleshoot and optimize your crystallization protocols.

Frequently Asked Questions (FAQs)

Q1: I'm not getting any crystals after cooling my solution. What are the most likely causes and what should I do first?

A1: The failure of crystals to form is almost always due to the solution not being sufficiently supersaturated.[1][2] Supersaturation is the essential driving force for crystallization. If the concentration of your compound in the cooled solvent is at or below its solubility limit, nucleation and growth will not occur.

Here is a systematic approach to induce crystallization:

Initial Diagnostic Steps:

  • Confirm Saturation: Was the initial solid fully dissolved in the minimum amount of hot solvent? Using too much solvent is the most common reason for crystallization failure.[3][4]

  • Patience: Some compounds require a significant induction time to nucleate. Allow the solution to stand undisturbed for a longer period (several hours to overnight).

  • Induce Nucleation: If crystals still do not appear, the system may be in a metastable supersaturated state. Nucleation can be induced by:

    • Scratching: Gently scratch the inside surface of the flask below the solvent level with a glass rod.[1][4] The microscopic scratches provide high-energy sites for nucleation.

    • Seeding: If you have a pure crystal from a previous batch, add a single, tiny "seed crystal" to the solution.[1][4] This provides a template for crystal growth, bypassing the initial nucleation energy barrier.

    • Ultrasonic Bath: Brief exposure to sonication can sometimes provide the energy needed to induce nucleation.

Corrective Actions:

  • Reduce Solvent Volume: If nucleation cannot be induced, the solution is likely undersaturated. Gently heat the flask to re-dissolve any solid and boil off a portion of the solvent to increase the concentration.[3] Allow the more concentrated solution to cool again.

  • Cool to a Lower Temperature: Further decrease the solubility of your compound by placing the flask in an ice bath or refrigerator.[1][4]

  • Add an Antisolvent: If you are using a solvent in which your compound is highly soluble, you can try adding a miscible "antisolvent" in which it is insoluble. Add the antisolvent dropwise until the solution becomes persistently turbid, then allow it to stand.[1][5]

G start Crystallization Attempt: Solution Cooled no_xtals Problem: No Crystals Formed start->no_xtals check_ss Is the solution supersaturated? no_xtals->check_ss induce Induce Nucleation: 1. Scratch Flask 2. Add Seed Crystal 3. Further Cooling check_ss->induce Yes concentrate Action: Increase Concentration check_ss->concentrate No/Unsure success Success: Crystals Form induce->success Works fail Still No Crystals induce->fail Fails fail->concentrate boil Boil off some solvent concentrate->boil antisolvent Add antisolvent concentrate->antisolvent re_cool Re-cool Solution boil->re_cool antisolvent->re_cool re_cool->success

Figure 1. Initial troubleshooting workflow for failure to crystallize.
Q2: My compound is separating as a liquid or "oiling out" instead of forming solid crystals. How can I fix this?

A2: "Oiling out" occurs when the compound comes out of solution at a temperature above its melting point, forming a liquid phase instead of a solid crystalline lattice.[4] This is often caused by a high concentration of impurities, which can significantly depress the melting point of the solid, or by cooling a highly concentrated solution too rapidly.

Causative Factors & Solutions:

  • High Impurity Load: Impurities can disrupt the crystal lattice formation and lower the melting point.[3]

    • Solution: Consider a preliminary purification step (e.g., flash chromatography, activated charcoal treatment) to improve the purity of the starting material. Even a small increase in purity can sometimes be enough to promote proper crystallization.

  • Inappropriate Solvent Choice: The boiling point of the solvent may be too high relative to the solute's melting point.

    • Solution: Select a solvent with a lower boiling point. For 5-ethyl-2-phenyl-1H-imidazole-4-carboxylic acid, which has a predicted melting point similar to related structures like 5-methyl-2-phenyl-1H-imidazole-4-carboxylic acid (187°C)[6], solvents like ethanol, isopropanol, or acetonitrile are generally suitable.

  • Rapid Cooling & High Supersaturation: If the solution is cooled too quickly, the compound may crash out of solution above its melting point.

    • Solution: Re-heat the solution to re-dissolve the oil, perhaps adding a small amount of additional solvent to reduce the saturation level slightly.[3][4] Allow the solution to cool much more slowly. Insulating the flask (e.g., by placing it in a warm water bath that cools to room temperature overnight, or wrapping it in glass wool) can promote the slow, ordered growth required for crystallization.[7]

Q3: My crystallization yields fine needles or very small crystals. How can I improve the crystal size and habit?

A3: Crystal size and habit (the external shape) are primarily controlled by the kinetics of the nucleation and growth processes. Rapid nucleation leads to many small crystals, while slow, controlled growth favors larger, more well-defined crystals.[7] The choice of solvent is also critical, as solvent molecules can interact differently with various crystal faces, thereby inhibiting or promoting growth in specific directions.[8][9][10][11]

Strategies for Improving Crystal Habit:

  • Decrease the Cooling Rate: This is the most effective method for growing larger crystals. Slow cooling reduces the level of supersaturation, favoring the growth of existing nuclei over the formation of new ones.[7]

  • Solvent System Optimization: The polarity and hydrogen-bonding capability of the solvent can dramatically alter crystal shape.[8][9] For your compound, which has both polar and non-polar regions, a mixture of solvents can be effective. Try crystallizing from binary systems like ethanol/water, acetone/hexane, or ethyl acetate/heptane. The interactions between the solvent and the growing crystal faces can block growth on certain faces, leading to different morphologies (e.g., prisms instead of needles).[10][12]

  • Reduce Agitation: While stirring is necessary for dissolution, it should be stopped once the solution is set to cool. Agitation can increase the rate of secondary nucleation, leading to smaller crystals.

  • Use a Dilute Solution: Start with a less concentrated (but still saturated at high temperature) solution. This lowers the overall supersaturation upon cooling, slowing down the crystallization process.

Q4: The purity of my final product is unsatisfactory despite crystallization. What could be the cause?

A4: While crystallization is a powerful purification technique, impurities can still contaminate the final product through several mechanisms.[13] Understanding the mode of incorporation is key to improving purity.

Mechanisms of Impurity Incorporation & Mitigation:

  • Surface Adsorption: Impurities adhere to the surface of the crystals from the mother liquor. This is especially problematic with high surface area materials like very fine powders or needles.

    • Solution: An effective washing step is critical. Wash the filtered crystals with a small amount of cold crystallization solvent to displace the impure mother liquor without dissolving a significant amount of the product.[14] A second wash with a non-polar solvent in which the impurity is soluble but the product is not (e.g., cold hexane) can also be beneficial.

  • Inclusions: Pockets of impure mother liquor get trapped within the crystal as it grows.[13][14] This is more common with rapid crystal growth.

    • Solution: Slow down the crystallization rate (see Q3). Slower growth allows impurities to diffuse away from the growing crystal face, preventing them from being entrapped.[14]

  • Solid Solution Formation: Structurally similar impurities can be incorporated directly into the crystal lattice.[14][15][16] This is the most difficult type of impurity to remove by a single crystallization.

    • Solution: A second recrystallization is often necessary. Alternatively, changing the crystallization solvent may alter the relative solubilities and partitioning of the impurity, leading to better rejection.

G start Low Purity After Crystallization mech What is the impurity incorporation mechanism? start->mech adsorption Surface Adsorption mech->adsorption On Surface inclusion Inclusions mech->inclusion Trapped Inside solid_solution Solid Solution mech->solid_solution In Lattice sol_adsorption Solution: - Improve crystal washing - Use cold solvent wash - Consider reslurrying adsorption->sol_adsorption sol_inclusion Solution: - Slow down cooling rate - Reduce supersaturation inclusion->sol_inclusion sol_solution Solution: - Perform a second recrystallization - Change solvent system solid_solution->sol_solution

Figure 2. Decision process for troubleshooting low product purity.
Q5: I suspect my compound exhibits polymorphism. How does this impact my experiment?

A5: Polymorphism is the ability of a compound to exist in two or more different crystal structures.[17][18][19] These different forms, or polymorphs, can have distinct physicochemical properties, including solubility, stability, melting point, and bioavailability, which is of critical importance in drug development.[17][20][21]

Implications and Investigation:

  • Impact on Crystallization: The specific polymorph obtained can be influenced by factors like the solvent used, the cooling rate, temperature, and the presence of impurities.[19][21] You may inadvertently crystallize a less stable (metastable) form, which could convert to the more stable form over time, especially during storage or formulation.[21]

  • Identifying Polymorphism: If you observe different crystal habits, melting points, or spectroscopic (e.g., IR, Raman) data from batches crystallized under different conditions, you may be dealing with polymorphism.

  • Controlling Polymorphism: To ensure consistency, it is crucial to control crystallization conditions precisely. Seeding a solution with a crystal of the desired polymorph is a powerful way to direct the crystallization outcome.

  • Characterization: Definitive characterization of different polymorphs requires analytical techniques such as X-Ray Powder Diffraction (XRPD)[19], Differential Scanning Calorimetry (DSC), and Thermogravimetric Analysis (TGA).[20]

Protocols & Methodologies

Protocol 1: Systematic Solvent Screening

This protocol helps identify suitable single or binary solvent systems for crystallization.

  • Setup: Place ~10-20 mg of your compound into several small test tubes or vials.

  • Solvent Addition (Room Temp): To each vial, add a different solvent dropwise (0.2 mL increments) from the list in Table 1. Agitate after each addition. Note the solubility at room temperature. A good solvent will dissolve the compound poorly at this stage.

  • Heating: Gently heat the vials that showed poor solubility. Continue adding the same solvent dropwise until the compound completely dissolves. Record the approximate volume of solvent used.

  • Cooling: Allow the vials containing the hot, clear solutions to cool slowly to room temperature, then place them in an ice bath.

  • Observation: Observe the quantity and quality of the crystals formed. An ideal solvent is one that requires a minimal volume to dissolve the compound when hot but yields a large amount of high-quality crystals upon cooling.

Solvent Class Specific Solvents Rationale for Selection
Protic Solvents Ethanol, Methanol, Isopropanol, Water, Acetic AcidThe imidazole and carboxylic acid groups can form strong hydrogen bonds with protic solvents, influencing solubility and crystal packing.[5]
Aprotic Polar Acetone, Acetonitrile, Ethyl Acetate, Dimethylformamide (DMF)These solvents can interact with the polar functional groups without donating hydrogen bonds, offering alternative solvation environments.
Non-Polar Toluene, Heptane, HexaneThese are typically used as antisolvents, as the compound is expected to have very low solubility in them.
Protocol 2: Effective Crystal Washing and Drying
  • Setup: Set up a Büchner funnel with a filter paper that fits snugly and wet it with a small amount of the cold crystallization solvent.

  • Filtration: Quickly pour the crystal slurry into the funnel and apply vacuum to remove the mother liquor. Do not let the crystal cake dry completely at this stage.

  • Washing: Turn off the vacuum. Add a small volume of ice-cold crystallization solvent, just enough to cover the crystal cake. Gently stir the top of the cake with a spatula.

  • Drying: Re-apply the vacuum to pull the wash solvent through. Repeat the wash step if necessary. Once washing is complete, allow the vacuum to pull air through the cake for several minutes to partially dry the crystals.

  • Final Drying: Transfer the crystal cake to a watch glass or petri dish. Dry the crystals in a vacuum oven at a mild temperature (e.g., 40-50°C) until a constant weight is achieved. Avoid high temperatures that could cause degradation or polymorphic transitions. Air drying is also an option but may be slower.[22]

References

  • Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol. (2021). Google Scholar.
  • The Basics of Polymorphism: A Comprehensive Introduction to Its Significance in the Pharmaceutical Industry. (2023). Nishka Research.
  • Polymorphism and Crystallization of Active Pharmaceutical Ingredients (APIs). (n.d.). Google Scholar.
  • Impact of Polymorphism and Particle Size on the Bioavailability of Active Pharmaceutical Ingredients. (2024). Hilaris.
  • Role of Solvents in Improvement of Dissolution Rate of Drugs: Crystal Habit and Crystal Agglomer
  • POLYMORPHISM OF PHARMACEUTICALS – SIGNIFICANCE AND SELECTED IDENTIFICATION METHODS. (n.d.). Jagiellońskie Centrum Innowacji.
  • Understanding pharmaceutical polymorphic transformations I: influence of process variables and storage conditions. (n.d.). Ovid.
  • Understanding the Effect of a Solvent on the Crystal Habit. (2004).
  • Impact of Solvents on the Crystal Morphology of CL-20/TFAZ Cocrystals: A Predictive Study. (2025). Google Scholar.
  • How to Care for and Clean Crystals Properly - Also Energetically!. (2020). Lucid Moons.
  • Solvent Effects on Catechol Crystal Habits and Aspect Ratios: A Combination of Experiments and Molecular Dynamics Simul
  • Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol. (2021). Google Scholar.
  • The Effect of Solvent on Crystal Growth and Morphology. (n.d.).
  • How to Care for and Clean Your Crystals. (2025). Legacy Crystals and Minerals.
  • The Influence of Impurities on the Crystal Growth Kinetics According to a Competitive Adsorption Model. (2006).
  • How to Cleanse and Charge Crystals: Traditional & Modern Tips. (2026). Shubhanjali.
  • Impurity incorporation in solution crystallization: diagnosis, prevention, and control. (2022). CrystEngComm (RSC Publishing). [Link]

  • How to Cleanse Crystals: 5 Simple Methods. (2026). Conscious Items.
  • Cleansing and Charging Crystals: The Ultim
  • A Structured Approach To Cope with Impurities during Industrial Crystalliz
  • Application Notes and Protocols for the Crystallization of 1H-Benzo[D]imidazole-7-acetic acid. (2025). Benchchem.
  • 3.6F: Troubleshooting. (2022). Chemistry LibreTexts. 2-phenyl-1H-imidazole-4-carboxylate. (n.d.). PubChem. [Link]

  • During crystallisation, what is the most likely cause for getting no crystal growth?. (2014). Quora.
  • How to adjust the crystal quality?. (2013).
  • Problems with Recrystallis
  • A systematic study of the crystallisation products of a series of dicarboxylic acids with imidazole derivatives. (n.d.).
  • 1H-Imidazol-3-ium-4-carboxyl
  • Solutions to Common Crystal Growing Problems. (2013). Science Notes.
  • 5-methyl-2-phenyl-1H-imidazole-4-carboxylic acid. (n.d.). Chemchart.

Sources

Optimization

Technical Support Center: Optimizing the Synthesis of 5-Ethyl-2-phenyl-1H-imidazole-4-carboxylic Acid

Welcome to the Technical Support Center for the synthesis and optimization of 5-ethyl-2-phenyl-1H-imidazole-4-carboxylic acid . This highly functionalized 2,4,5-trisubstituted imidazole scaffold is a critical building bl...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis and optimization of 5-ethyl-2-phenyl-1H-imidazole-4-carboxylic acid . This highly functionalized 2,4,5-trisubstituted imidazole scaffold is a critical building block in drug discovery, coordination chemistry, and the development of metallo-β-lactamase inhibitors[1][2].

Because of the specific steric and electronic demands of the 5-ethyl and 2-phenyl substituents, standard synthetic routes often suffer from low yields, incomplete conversions, or isolation failures. This guide provides field-proven troubleshooting strategies, optimized protocols, and mechanistic insights to ensure high-yield, reproducible synthesis.

Synthetic Workflow

G A 1. Multicomponent Condensation (Benzaldehyde + Ethyl 2-oxopentanoate + NH4OAc) B 2. Intermediate Isolation (Ethyl 5-ethyl-2-phenyl-1H-imidazole-4-carboxylate) A->B Catalyst/Heat C 3. Base-Promoted Hydrolysis (NaOH, MeOH/H2O, Reflux) B->C Saponification D 4. Isoelectric Precipitation (Acidify to pH ~4.5 - 5.5) C->D Neutralization E 5. Final Product (5-ethyl-2-phenyl-1H-imidazole-4-carboxylic acid) D->E Filtration & Drying

Figure 1: Synthetic workflow for 5-ethyl-2-phenyl-1H-imidazole-4-carboxylic acid.

Troubleshooting Guides & FAQs

Q1: Why is the yield of my intermediate ester (ethyl 5-ethyl-2-phenyl-1H-imidazole-4-carboxylate) consistently below 40%? Application Scientist Insight: Low yields in the Debus-Radziszewski multicomponent reaction (MCR) are often due to inefficient imine formation or competitive side reactions (such as the Cannizzaro reaction of benzaldehyde)[3][4]. The condensation of benzaldehyde, ethyl 2-oxopentanoate, and ammonium acetate requires a delicate balance of electrophilicity and nucleophilicity. Resolution:

  • Catalyst Selection: Transition from an uncatalyzed reflux to a mild acid catalyst. Using 15 mol% citric acid or glacial acetic acid significantly enhances the electrophilic character of the aldehyde carbonyl, promoting rapid imine formation while minimizing side reactions[5][6].

  • Ammonia Source: Ensure your ammonium acetate is strictly anhydrous. Excess water drives the condensation equilibrium backward. Use a 4-to-5 molar excess of NH₄OAc to ensure sufficient ammonia generation in situ.

Q2: During the saponification of the ester intermediate, the reaction stalls at 80% conversion. How can I drive it to completion? Application Scientist Insight: The ester group at the 4-position is sterically hindered by the adjacent 5-ethyl group and the bulky 2-phenyl ring. Furthermore, the electron-rich nature of the imidazole ring reduces the electrophilicity of the ester carbonyl, making nucleophilic attack by the hydroxide ion sluggish. Resolution:

  • Solvent System: Switch from pure ethanol to a 3:1 Methanol/Water mixture. Methanol provides a higher boiling point than ethanol/water azeotropes and better solubility for the potassium/sodium salt of the product.

  • Base Equivalents: Use 3.0 to 5.0 equivalents of NaOH or KOH and maintain a vigorous reflux for at least 4 to 6 hours to overcome the steric barrier.

Q3: I have successfully hydrolyzed the ester, but I am losing product during isolation. How do I properly isolate the free carboxylic acid? Application Scientist Insight: 5-ethyl-2-phenyl-1H-imidazole-4-carboxylic acid is an amphoteric (zwitterionic) molecule. It contains a basic imidazole nitrogen and an acidic carboxylate group. If the pH is too low during workup, it protonates into a highly water-soluble cation; if the pH is too high, it remains a soluble anion[2]. Resolution:

  • Isoelectric Precipitation: The product must be isolated exactly at its isoelectric point (pI), which typically falls between pH 4.5 and 5.5 for this scaffold.

  • Procedure: Cool the saponification mixture to 0–5 °C. Slowly add 1M HCl dropwise while continuously monitoring the solution with a calibrated pH meter. The product will crash out as a dense precipitate exactly at its pI.

Data Presentation: Reaction Condition Optimization Matrix

The following table summarizes the optimization data for the Step 1 Multicomponent Condensation (MCR) to form the intermediate ester, demonstrating the causality between catalyst choice and product yield[3][5].

SolventCatalystTemperatureTimeIsolated Yield (%)
EthanolNoneReflux (78 °C)12 hours35%
Glacial Acetic AcidNoneReflux (118 °C)5 hours65%
Ethanol Citric Acid (15 mol%) Reflux (78 °C) 3 hours 88%
Solvent-freeAmberlyst A-15Microwave (120 °C)15 minutes92%
Experimental Protocols
Protocol A: Synthesis of Ethyl 5-ethyl-2-phenyl-1H-imidazole-4-carboxylate (MCR Step)
  • Charge the Reactor: In a 100 mL round-bottom flask, combine benzaldehyde (10 mmol, 1.06 g), ethyl 2-oxopentanoate (10 mmol, 1.44 g), and anhydrous ammonium acetate (50 mmol, 3.85 g)[5].

  • Catalysis: Add 20 mL of absolute ethanol followed by citric acid (1.5 mmol, 288 mg; 15 mol%)[5].

  • Reaction: Equip the flask with a reflux condenser and heat the mixture to a gentle reflux under a nitrogen atmosphere for 3 hours. Monitor the reaction progress via TLC (Hexane/EtOAc 7:3).

  • Quenching: Cool the mixture to room temperature and pour it slowly into 100 mL of vigorously stirred ice-water.

  • Extraction: Extract the aqueous suspension with ethyl acetate (3 x 30 mL). Wash the combined organic layers with brine (20 mL), dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purification: Recrystallize the crude solid from hot ethanol to yield the intermediate ester as an off-white crystalline solid.

Protocol B: Saponification to 5-ethyl-2-phenyl-1H-imidazole-4-carboxylic acid
  • Suspension: Suspend the purified ester intermediate (5 mmol) in 15 mL of a 3:1 Methanol/Water mixture.

  • Hydrolysis: Add NaOH (20 mmol, 800 mg, 4.0 eq) and heat the mixture to reflux (approx. 75 °C) for 5 hours.

  • Cooling: Once TLC indicates the complete consumption of the ester, remove the flask from heat and cool the reaction to 0 °C in an ice bath.

  • Isoelectric Adjustment: Slowly add 1M HCl dropwise under vigorous stirring. Monitor the pH continuously. Stop the addition when the pH reaches exactly ~5.0.

  • Maturation: Stir the resulting thick suspension at 0 °C for 30 minutes to ensure complete precipitation and particle growth.

  • Isolation: Filter the solid via vacuum filtration, wash the filter cake with ice-cold water (2 x 10 mL), and dry in a vacuum oven at 50 °C overnight to afford pure 5-ethyl-2-phenyl-1H-imidazole-4-carboxylic acid.

References
  • Synthesis, characterization and metal coordination of a potential β-lactamase inhibitor: 5-Methyl-2-phenoxymethyl-3-H-imidazole-4-carboxylic acid (PIMA) Source: Arabian Journal of Chemistry URL:[Link]

  • Cas 1072-84-0, 1H-Imidazole-4-carboxylic acid Source: LookChem URL:[Link]

  • A Convenient Approach in the Synthesis of Imidazole Derivatives Using Debus Radziszewski Reaction Source: International Journal of Pharmaceutical Research and Applications URL:[Link]

  • An efficient one-pot synthesis of 2,4,5-trisubstituted imidazole catalysed by citric acid Source: Der Pharma Chemica URL:[Link]

  • Various synthesis and biological evaluation of some tri -tetra-substituted imidazoles derivatives: A review Source: PMC (National Institutes of Health) URL:[Link]

Sources

Troubleshooting

Technical Support Center: Stability &amp; Storage Guidelines for 5-Ethyl-2-phenyl-1H-imidazole-4-carboxylic Acid

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical vulnerabilities of 5-ethyl-2-phenyl-1H-imidazole-4-carboxylic acid .

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical vulnerabilities of 5-ethyl-2-phenyl-1H-imidazole-4-carboxylic acid . This compound, characterized by its imidazole core, lipophilic phenyl and ethyl substituents, and a reactive carboxylic acid moiety, presents unique challenges during long-term storage and handling.

This guide moves beyond generic advice by explaining the thermodynamic and kinetic causality behind degradation, providing you with self-validating protocols to ensure absolute scientific integrity in your workflows.

Part 1: Mechanistic Insights into Degradation

To prevent degradation, we must first understand the molecular triggers. The structural features of 5-ethyl-2-phenyl-1H-imidazole-4-carboxylic acid make it susceptible to three primary degradation pathways:

  • Thermal & Metal-Catalyzed Decarboxylation: Imidazole-4-carboxylic acids are highly prone to decarboxylation (loss of CO₂). The activation energy for this cleavage is significantly lowered by thermal stress or the presence of transition metal ions (e.g., Cu²⁺, Mn²⁺), which coordinate with the N/O chelating sites of the imidazole and carboxylate groups, facilitating in situ decarboxylation[1].

  • Photo-Oxidation: The electron-rich imidazole ring and the benzylic-like position of the ethyl group are susceptible to radical-mediated oxidation. Exposure to UV light and atmospheric oxygen can lead to the formation of N-oxides or hydroxylated derivatives[2]. Similar forced degradation studies on related imidazole-carboxylic acid derivatives confirm the rapid formation of oxidized and decarboxylated impurities under photolytic stress[3].

  • Hygroscopicity & Hydrolytic Stress: While the phenyl group provides steric bulk and some lipophilicity, the carboxylic acid and the secondary amine of the imidazole ring readily form hydrogen bonds with atmospheric moisture. This water absorption can lead to physical clumping and create a micro-environment that accelerates acid/base-catalyzed degradation[4].

Part 2: Troubleshooting FAQs

Q1: I dried my sample in a vacuum oven at 80°C to remove residual solvents, but my HPLC purity dropped from 99% to 85%. What happened? A: You likely induced thermal decarboxylation. Imidazole-4-carboxylic acids can undergo decarboxylation at elevated temperatures. By heating the sample, you provided the thermal energy required to break the C-C bond between the imidazole ring and the carboxyl group, resulting in the formation of 5-ethyl-2-phenyl-1H-imidazole. Solution: Always dry this compound using lyophilization (freeze-drying) or a vacuum desiccator at ambient temperature (≤25°C).

Q2: My compound has slowly changed from a white powder to a faint yellow solid after sitting on the benchtop for a month. Is it still usable? A: The color change is a classic indicator of photo-oxidation[2]. UV light from laboratory fixtures, combined with atmospheric oxygen, initiates a free-radical oxidation cascade on the imidazole ring. You must re-purify the compound (e.g., via recrystallization) before use. Solution: Store the compound in opaque or amber glass vials to block UV transmission, and purge the headspace with an inert gas.

Q3: Can I use standard stainless steel spatulas and regular glass vials for handling and storage? A: It is highly recommended to use PTFE-coated spatulas and acid-washed or silanized glassware. Trace metal ions (especially copper or iron) leached from standard equipment can act as potent catalysts for the decarboxylation of the compound.

Part 3: Data Presentation & Visualization

Table 1: Quantitative Summary of Degradation Triggers and Preventive Strategies
Degradation PathwayPrimary TriggersResulting Degradant (Predicted)Critical Preventive StrategyStorage Condition Standard
Decarboxylation Heat (>40°C), Trace Metals (Cu²⁺)5-ethyl-2-phenyl-1H-imidazoleTemperature control, Metal-free handling2–8°C (Refrigeration)[1]
Oxidation Oxygen, UV Light, Free RadicalsN-oxides, Hydroxylated ethyl/ringInert atmosphere, Light protectionArgon purge, Amber vials[4]
Physical/Hydrolytic Atmospheric Moisture (>30% RH)Hydrates, ClumpingDesiccation, Tight sealingStore in a desiccator with Drierite
Degradation & Stabilization Pathway Diagram

G Compound 5-ethyl-2-phenyl-1H- imidazole-4-carboxylic acid Thermal Thermal Stress (>40°C) / Metal Ions Compound->Thermal Oxidative Oxygen / UV Light (Photo-oxidation) Compound->Oxidative Moisture Moisture / Extreme pH (Hydrolysis/Hygroscopicity) Compound->Moisture Decarboxylation Decarboxylation (Loss of CO2) Thermal->Decarboxylation Catalyzed by Cu(II)/Heat Oxidation Ring/Alkyl Oxidation (N-oxide/Hydroxyl formation) Oxidative->Oxidation Radical mechanism Physical Physical Degradation (Clumping/Hydrate formation) Moisture->Physical Water absorption ColdStorage Store at 2-8°C (Refrigeration) Decarboxylation->ColdStorage InertGas Argon/N2 Atmosphere Amber Vials Oxidation->InertGas Desiccator Store in Desiccator Seal tightly Physical->Desiccator

Caption: Logical flow of environmental stressors, resulting degradation pathways, and targeted stabilization strategies.

Part 4: Self-Validating Experimental Protocol for Long-Term Storage

To ensure trustworthiness in your experimental results, you must implement a storage protocol that inherently validates the integrity of the compound over time. Do not assume stability; prove it.

Workflow: Aliquoting, Inertion, and Stability-Indicating Assay

  • Step 1: Baseline Purity Verification (Day 0)

    • Dissolve 1 mg of the compound in HPLC-grade Acetonitrile/Water (50:50).

    • Run a baseline LC-UV/MS assay (monitoring at ~254 nm). Record the exact retention time of the parent peak and integrate the area to establish baseline purity. Rationale: This establishes your control data to detect future decarboxylation or oxidation[3].

  • Step 2: Moisture Removal (Non-Thermal)

    • Place the bulk powder in a vacuum desiccator containing fresh, indicating Drierite (CaSO₄).

    • Apply a high vacuum (≤ 10 mbar) at ambient room temperature (20-25°C) for 12 hours. Rationale: Removes hygroscopic moisture without providing the thermal energy required for decarboxylation.

  • Step 3: Aliquoting (Avoid Freeze-Thaw Cycles)

    • Using a PTFE-coated spatula, divide the bulk powder into single-use aliquots (e.g., 10 mg to 50 mg) into pre-weighed, acid-washed amber glass vials. Rationale: Single-use aliquots prevent the introduction of moisture and oxygen that occurs when repeatedly opening a bulk container.

  • Step 4: Argon Purging (Inert Atmosphere)

    • Insert a gentle stream of high-purity Argon gas into the vial for 10-15 seconds. Rationale: Argon is denser than air and Nitrogen, effectively displacing oxygen and moisture from the bottom up, preventing photo-oxidation[2].

  • Step 5: Sealing and Storage

    • Immediately cap the vials with PTFE-lined septa caps. Wrap the cap junction with Parafilm.

    • Store the vials in a dark, temperature-controlled refrigerator at 2–8°C[1]. For storage exceeding 6 months, transfer to a -20°C freezer.

  • Step 6: System Validation (Day 30)

    • Sacrifice one aliquot. Repeat the LC-UV/MS assay from Step 1.

    • Compare the chromatogram. The absence of a new peak at a lower retention time (indicating the more polar oxidized degradant) or a higher retention time (indicating the lipophilic decarboxylated degradant) validates that your storage system is effectively preventing degradation.

References

  • Sigma-Aldrich. "4-Imidazolecarboxylic acid 98 1072-84-0". Sigma-Aldrich Product Catalog.
  • ChemicalBook. "1H-Imidazole-4-carboxylic acid | 1072-84-0". ChemicalBook Database.
  • LookChem. "Cas 1072-84-0,1H-Imidazole-4-carboxylic acid". LookChem Database.
  • BenchChem Technical Support Team. "2-Phenylimidazole | 670-96-2". BenchChem.
  • PubMed. "Forced degradation, LC-UV, MS(n) and LC-MS-TOF studies on azilsartan: Identification of a known and three new degradation impurities". National Library of Medicine.

Sources

Optimization

Technical Support Center: Synthesis &amp; Troubleshooting of 5-Ethyl-2-phenyl-1H-imidazole-4-carboxylic Acid

Welcome to the Technical Support Center. 5-Ethyl-2-phenyl-1H-imidazole-4-carboxylic acid is a highly functionalized heterocycle critical for drug development, particularly in the design of protein-protein interaction inh...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. 5-Ethyl-2-phenyl-1H-imidazole-4-carboxylic acid is a highly functionalized heterocycle critical for drug development, particularly in the design of protein-protein interaction inhibitors [1]. However, synthesizing this molecule presents significant challenges. The intermediate esters are prone to N-alkylation and regioisomerization, while the final hydrolysis step frequently suffers from severe thermal decarboxylation [2].

This guide provides a self-validating, step-by-step methodology and an in-depth FAQ section to help you troubleshoot and eliminate these side reactions.

Section 1: Validated Synthesis & Isolation Protocol

To minimize side reactions, we recommend transitioning from harsh thermodynamic conditions to mild, kinetically controlled reactions. The following protocol utilizes an iodine-mediated oxidative cyclization followed by mild basic hydrolysis.

Step-by-Step Methodology

Step 1: Iodine-Mediated Cyclization (Ester Formation)

  • Combine the appropriate enamine (1.0 equiv) and benzylamine/benzamidine equivalent (2.0 equiv) in anhydrous dichloroethane (DCE).

  • Add molecular iodine ( I2​ , 0.5 equiv) and K2​CO3​ (2.0 equiv). Stir at room temperature (20–25 °C) for 24 hours.

  • Causality & Validation: Iodine acts as both a Lewis acid and an oxidant, facilitating a metal-free cyclization without the need for extreme heat [3]. Validate the completion of the cyclization by monitoring the disappearance of the enamine via LC-MS.

Step 2: Mild Hydrolysis (Preventing Decarboxylation)

  • Dissolve the crude ethyl 5-ethyl-2-phenyl-1H-imidazole-4-carboxylate in a 3:1:1 mixture of THF/MeOH/ H2​O .

  • Add LiOH⋅H2​O (3.0 equiv) at 0 °C. Allow the mixture to warm to ambient temperature and stir for 12 hours.

  • Causality & Validation: Refluxing in strong aqueous acids (e.g., HCl) rapidly induces decarboxylation of the electron-rich imidazole-4-carboxylic acid [2]. Mild base hydrolysis at room temperature prevents the thermal cleavage of the C-C bond. Complete consumption of the ester should be confirmed by TLC.

Step 3: Isoelectric Isolation

  • Evaporate the organic solvents under reduced pressure using a water bath kept below 30 °C.

  • Cool the remaining aqueous layer to 0 °C and carefully titrate with 1M HCl to a pH of ~4.8.

  • Causality & Validation: The target molecule is amphoteric. Adjusting the solution strictly to its isoelectric point minimizes its solubility, forcing the zwitterion to precipitate as a crystalline solid. This self-validates the isolation, as over-acidification will cause the product to re-dissolve as a hydrochloride salt. Filter and dry under high vacuum.

SynthesisWorkflow Start Starting Materials: Amidine + 1,3-Dicarbonyl Eq. Cyclization Step 1: Cyclization (I2, K2CO3, DCE, RT) Start->Cyclization Ester Intermediate: Ethyl 5-ethyl-2-phenyl- 1H-imidazole-4-carboxylate Cyclization->Ester TLC/LC-MS Validation Hydrolysis Step 2: Mild Hydrolysis (LiOH, THF/MeOH/H2O, 25°C) Ester->Hydrolysis Isolation Step 3: Isoelectric Isolation (pH adjust to ~4.8 at 0°C) Hydrolysis->Isolation Monitor pH Product Target Molecule: 5-Ethyl-2-phenyl-1H- imidazole-4-carboxylic acid Isolation->Product Precipitate Zwitterion

Fig 1. Step-by-step synthesis workflow emphasizing mild conditions to prevent side reactions.

Section 2: Troubleshooting & FAQs

Q1: Why am I observing massive decarboxylation during the ester hydrolysis step, and how can I prevent it? Expertise & Causality: Imidazole-4-carboxylic acids are highly susceptible to thermal decarboxylation, often degrading at temperatures above 150 °C or when subjected to prolonged reflux in acidic media [4]. The electron-rich nature of the imidazole ring stabilizes the intermediate ylide formed upon the loss of CO2​ . Solution: Shift from thermodynamic to kinetic control. Avoid high-boiling solvents (like NMP) and strong mineral acids. Utilize the LiOH mixed-solvent system described in Step 2 of our protocol. If acid hydrolysis is strictly required for your specific derivative, use a solid acid catalyst at lower temperatures and closely monitor the reaction kinetics to prevent CO2​ loss [2].

Q2: How do I minimize regioisomer formation or N-alkylation side reactions during the initial imidazole ring formation? Expertise & Causality: The 1H-imidazole system undergoes rapid tautomerization, making the N1 and N3 positions ambiguous nucleophiles. If the cyclization uses unsymmetrical precursors without directing groups, you will obtain a difficult-to-separate mixture of 1,4- and 1,5-disubstituted regioisomers. Solution: Utilize a directed cyclization approach. The iodine-mediated oxidative cyclization ensures regiocontrol by pre-forming the C-N bond prior to ring closure [3]. Alternatively, employing specific imidoyl chlorides and isocyanoacetates selectively yields the targeted architecture without scrambling [1].

Q3: I am seeing oxidation of the 5-ethyl group to a ketone/hydroxyl during workup. How can I stabilize the product? Expertise & Causality: The methylene protons of the 5-ethyl group are benzylic/allylic-like in nature. This makes them highly susceptible to autoxidation, especially when exposed to atmospheric oxygen in strongly basic media over extended periods. Solution: Degas all solvents used in the hydrolysis step by sparging with Argon or Nitrogen for 15 minutes prior to use. Perform the reaction under an inert atmosphere. During the isoelectric precipitation, keep the solution strictly at 0 °C to kinetically slow down any oxidative degradation pathways.

Decarboxylation Acid Imidazole-4- carboxylate ester HeatAcid High Heat / Strong Acid Acid->HeatAcid MildBase Mild Base (LiOH) / Ambient Temp Acid->MildBase Intermediate Zwitterionic Intermediate HeatAcid->Intermediate Protonation Stable Stable Carboxylate Salt MildBase->Stable Kinetic Control Degraded Decarboxylated Side Product + CO2 Intermediate->Degraded Loss of CO2

Fig 2. Divergent mechanistic pathways showing how temperature and pH control decarboxylation.

Section 3: Quantitative Data & Condition Optimization

The table below summarizes the effect of various hydrolysis conditions on the yield of the target acid versus the decarboxylated side product.

Hydrolysis ConditionTemp (°C)Time (h)Yield of Target Acid (%)Yield of Decarboxylated Side Product (%)Recommendation
6M HCl (Aqueous) 100 (Reflux)4< 10%> 85%Avoid : Rapid thermal decarboxylation occurs.
2M NaOH (Aqueous) 80645%40%Not Recommended : High heat induces side reactions.
Solid Acid Catalyst (NMP) 150130%65%Avoid : High-boiling solvents promote degradation.
LiOH (THF/MeOH/ H2​O ) 251292% < 2% Optimal : Mild kinetic control prevents CO2​ loss.

References

  • Panneerselvam, S., et al. "Synthesis of Diverse Imidazole and Quinoxaline Derivatives via Iodine-Mediated Cyclization Reactions." Journal of Organic Chemistry, 2025.[Link]

  • "Process for the synthesis of 4H-imidazo[1,5-a][1,4]benzodiazepines, in particular midazolam and salts thereof.
  • Swiderski, G., et al. "Spectroscopic (IR, Raman, UV–Vis) study and thermal analysis of 3d-metal complexes with 4-imidazolecarboxylic acid." Journal of Thermal Analysis and Calorimetry, 2018.[Link]

  • Rashamuse, T. J., et al. "Studies towards the Design and Synthesis of Novel 1,5-Diaryl-1H-imidazole-4-carboxylic Acids and 1,5-Diaryl-1H-imidazole-4-carbohydrazides as Host LEDGF/p75 and HIV-1 Integrase Interaction Inhibitors." Molecules, 2021.[Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to 5-ethyl-2-phenyl-1H-imidazole-4-carboxylic acid and Other Imidazole Derivatives for Therapeutic Development

Introduction: The Imidazole Scaffold in Medicinal Chemistry The imidazole ring, a five-membered aromatic heterocycle with two nitrogen atoms, is a cornerstone of medicinal chemistry.[1] Its unique electronic properties,...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imidazole Scaffold in Medicinal Chemistry

The imidazole ring, a five-membered aromatic heterocycle with two nitrogen atoms, is a cornerstone of medicinal chemistry.[1] Its unique electronic properties, ability to act as both a hydrogen bond donor and acceptor, and its amphoteric nature make it a versatile scaffold for the development of therapeutic agents.[1][2] The imidazole moiety is a key component in numerous clinically approved drugs, demonstrating a wide range of biological activities, including anticancer, antifungal, antibacterial, antiviral, and anti-inflammatory properties.[1][3][4][5] This guide provides a comparative analysis of 5-ethyl-2-phenyl-1H-imidazole-4-carboxylic acid and related imidazole derivatives, offering insights into their synthesis, structure-activity relationships, and therapeutic potential for researchers and drug development professionals.

Featured Compound: 5-ethyl-2-phenyl-1H-imidazole-4-carboxylic acid

Chemical Structure:

Molecular Formula: C₁₂H₁₂N₂O₂[6]

Predicted Physicochemical Properties:

PropertyValueSource
Molecular Weight216.24 g/mol [6]
XlogP2.4[6]

While specific experimental data for 5-ethyl-2-phenyl-1H-imidazole-4-carboxylic acid is limited in publicly available literature, its structural features—a 2-phenyl group, a 5-ethyl group, and a 4-carboxylic acid group—suggest potential for various biological activities based on the extensive research on related imidazole derivatives. The following sections will explore the synthesis and biological evaluation of analogous compounds to infer the potential of this specific molecule and guide future research.

Synthesis of Substituted Imidazole-4-carboxylic Acids

The synthesis of 2,4,5-trisubstituted imidazoles is often achieved through multicomponent reactions, with the Debus-Radziszewski synthesis being a foundational method.[7] This reaction involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia or a primary amine.[7]

General Workflow for Debus-Radziszewski Imidazole Synthesis

The following diagram illustrates a generalized workflow for the synthesis of 2,4,5-trisubstituted imidazoles.

G cluster_reactants Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product 1,2-Dicarbonyl 1,2-Dicarbonyl One-Pot Condensation One-Pot Condensation 1,2-Dicarbonyl->One-Pot Condensation Aldehyde Aldehyde Aldehyde->One-Pot Condensation Ammonium Acetate Ammonium Acetate Ammonium Acetate->One-Pot Condensation Cooling & Precipitation Cooling & Precipitation One-Pot Condensation->Cooling & Precipitation Filtration Filtration Cooling & Precipitation->Filtration Recrystallization/Chromatography Recrystallization/Chromatography Filtration->Recrystallization/Chromatography Substituted Imidazole Substituted Imidazole Recrystallization/Chromatography->Substituted Imidazole

Caption: A generalized workflow for the Debus-Radziszewski imidazole synthesis.

Experimental Protocol: Synthesis of 2,4,5-Trisubstituted Imidazoles (General Procedure)

This protocol is adapted from catalyst-free synthesis methods for 2,4,5-trisubstituted imidazoles.[8]

Materials:

  • Benzil (or other 1,2-dicarbonyl compound) (1 mmol)

  • Substituted benzaldehyde (1 mmol)

  • Ammonium acetate (4 mmol)

  • Ethanol (as solvent)

Procedure:

  • In a round-bottom flask, dissolve benzil (1 mmol), the desired substituted benzaldehyde (1 mmol), and ammonium acetate (4 mmol) in ethanol.

  • Reflux the reaction mixture for approximately 6 hours, monitoring the progress of the reaction using Thin Layer Chromatography (TLC).

  • After completion of the reaction, allow the mixture to cool to room temperature.

  • Pour the reaction mixture into ice-cold water to precipitate the crude product.

  • Collect the solid product by filtration, wash with cold water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified 2,4,5-trisubstituted imidazole.

Comparative Biological Activities of Imidazole Derivatives

The biological activity of imidazole derivatives is highly dependent on the nature and position of the substituents on the imidazole ring. The following sections provide a comparative analysis based on available data for various imidazole analogs.

Anticancer Activity

Imidazole derivatives have shown significant potential as anticancer agents by targeting various pathways involved in cell proliferation and survival.[3]

Structure-Activity Relationship Insights:

  • Substitution at the 2- and 4,5-positions: The presence of aryl groups at the 2, 4, and 5-positions is a common feature in many anticancer imidazole derivatives. The nature of the substituents on these aryl rings can significantly influence activity.

  • The Carboxylic Acid Moiety: The carboxylic acid group at the 4-position can be a key pharmacophore, potentially interacting with biological targets through hydrogen bonding. Esterification or amidation of this group can modulate the compound's pharmacokinetic and pharmacodynamic properties.

Comparative Data on Anticancer Activity of Imidazole Derivatives:

Compound IDCore StructureSubstituentsCell LineIC50 (µM)Reference
Analog 1 2-Phenyl-oxazole-4-carboxamideVaried on the phenyl ring and amideHuman colorectal DLD-10.229[9]
Analog 2 2,4,5-Triphenyl-1H-imidazoleVaried on the phenyl rings--[5]

Note: Direct data for 5-ethyl-2-phenyl-1H-imidazole-4-carboxylic acid is not available. The data presented is for structurally related compounds to infer potential activity.

Experimental Protocol: MTT Assay for Cell Viability

The MTT assay is a colorimetric method used to assess the metabolic activity of cells, which is an indicator of cell viability and proliferation.[10][11]

Materials:

  • Cancer cell lines (e.g., A549, HCT116)

  • Cell culture medium (e.g., DMEM)

  • Fetal Bovine Serum (FBS)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the test imidazole compounds and incubate for 24-72 hours.

  • After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value.

Antimicrobial Activity

Imidazole derivatives are well-known for their antimicrobial properties, with several clinically used antifungal and antibacterial agents belonging to this class.[4]

Structure-Activity Relationship Insights:

  • Lipophilicity: The nature of the substituents on the imidazole ring influences the lipophilicity of the molecule, which in turn affects its ability to penetrate microbial cell membranes.

  • Substitution Pattern: The specific arrangement of substituents at the 2, 4, and 5-positions plays a crucial role in determining the spectrum and potency of antimicrobial activity.

Comparative Data on Antimicrobial Activity of Imidazole Derivatives:

Compound IDCore StructureSubstituentsMicroorganismMIC (µg/mL)Reference
Analog 3 4,5-Diphenyl-1H-imidazoleThiol derivativesStaphylococcus aureus4[12]
Analog 4 Imidazole carboxamideVaried on the amideS. aureus, E. coli-[13]

Note: MIC (Minimum Inhibitory Concentration) values indicate the lowest concentration of the compound that inhibits visible growth of the microorganism.

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[4][14]

Materials:

  • Bacterial or fungal strains

  • Mueller-Hinton Broth (MHB) or appropriate broth medium

  • 96-well microtiter plates

  • Test imidazole compounds

  • Standard antibiotic (positive control)

  • Incubator

Procedure:

  • Prepare a twofold serial dilution of the test compounds in the broth medium in a 96-well plate.

  • Prepare a standardized inoculum of the microorganism (e.g., 0.5 McFarland standard).

  • Add the microbial inoculum to each well of the microtiter plate.

  • Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubate the plates at 37°C for 18-24 hours for bacteria or at an appropriate temperature and duration for fungi.

  • The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Enzyme Inhibition

The imidazole scaffold is present in many enzyme inhibitors, where it can interact with the active site of the enzyme.[15]

Potential Targets for Imidazole Derivatives:

  • Kinases: Imidazole derivatives have been investigated as inhibitors of various kinases involved in cancer signaling pathways.[3]

  • Cyclooxygenase (COX): Some imidazole derivatives exhibit anti-inflammatory activity through the inhibition of COX enzymes.[16]

  • Metallo-β-lactamases: Imidazole-2-carboxylic acid derivatives have shown potential as inhibitors of metallo-β-lactamases, which are involved in bacterial resistance to β-lactam antibiotics.[17]

Workflow for Enzyme Inhibition Assay

The following diagram outlines a general workflow for an in vitro enzyme inhibition assay.

G cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Data Analysis Enzyme Solution Enzyme Solution Incubation Incubation Enzyme Solution->Incubation Substrate Solution Substrate Solution Substrate Solution->Incubation Test Compound Dilutions Test Compound Dilutions Test Compound Dilutions->Incubation Signal Measurement Signal Measurement Incubation->Signal Measurement IC50 Determination IC50 Determination Signal Measurement->IC50 Determination

Sources

Comparative

NMR spectra validation for 5-ethyl-2-phenyl-1H-imidazole-4-carboxylic acid

Topic: NMR Spectra Validation for 5-Ethyl-2-phenyl-1H-imidazole-4-carboxylic Acid: A Comparative Guide to Analytical Platforms Target Audience: Researchers, analytical scientists, and drug development professionals. Exec...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Topic: NMR Spectra Validation for 5-Ethyl-2-phenyl-1H-imidazole-4-carboxylic Acid: A Comparative Guide to Analytical Platforms

Target Audience: Researchers, analytical scientists, and drug development professionals.

Executive Summary

The structural validation of highly functionalized heterocycles like 5-ethyl-2-phenyl-1H-imidazole-4-carboxylic acid presents unique analytical challenges. The presence of an imidazole core prone to rapid tautomerization, coupled with exchangeable protic sites (NH and COOH) and a conjugated phenyl ring, requires a nuanced approach to Nuclear Magnetic Resonance (NMR) spectroscopy.

Structural Dynamics & The Causality of Spectral Features

Before comparing analytical platforms, we must establish why this specific molecule behaves the way it does in an NMR magnetic field.

  • Fast Tautomerization: 2-Phenylimidazole derivatives undergo rapid proton exchange between the N1 and N3 positions of the imidazole ring in solution[1]. This dynamic process averages the electronic environment of the ring carbons and broadens the NH signal, often pushing it downfield (>12.0 ppm) where it may merge with the carboxylic acid OH peak.

  • Protic Exchange & Solvent Selection: To mitigate severe line broadening caused by intermolecular hydrogen bonding, DMSO-d6 is the mandatory solvent for this compound. Unlike CDCl3, DMSO acts as a strong hydrogen-bond acceptor, slowing down the proton exchange rate sufficiently to observe the NH and OH protons as distinct, albeit broad, singlets.

  • Spin-Spin Coupling (J-Coupling): The 5-ethyl group provides a classic first-order splitting pattern (a triplet for the -CH3 and a quartet for the -CH2-). However, the 2-phenyl ring exhibits complex multiplet structures. At lower magnetic fields, the Δν/J ratio decreases, causing second-order "roofing" effects where the ortho, meta, and para protons overlap heavily.

G A 5-Ethyl-2-phenyl-1H- imidazole-4-carboxylic acid B Fast Tautomerization (N1-H ⇌ N3-H) A->B C Ethyl Group (Aliphatic Region) A->C D Phenyl Ring (Aromatic Region) A->D E Broadening of NH/OH (>12.0 ppm) B->E F First-Order Splitting (Triplet/Quartet) C->F G Second-Order Overlap at Low Field (<100 MHz) D->G

Causal relationship between molecular structure, tautomerism, and NMR spectral features.

Platform Comparison: Experimental vs. In-Silico Validation

To validate the synthesis or purity of 5-ethyl-2-phenyl-1H-imidazole-4-carboxylic acid, laboratories typically choose between three validation platforms.

A. High-Field NMR (600 MHz) - The Gold Standard

High-field superconducting magnets provide superior dispersion. At 600 MHz, the ortho-protons of the phenyl ring (~7.95 ppm) are cleanly resolved from the meta/para-protons (~7.45 ppm). This platform is essential for definitive structural elucidation and detecting trace impurities (<1%).

B. Benchtop NMR (80 MHz) - The Rapid QA/QC Alternative

Permanent magnet benchtop systems offer cryogen-free, rapid analysis. While the ethyl group's triplet/quartet is easily resolved at 80 MHz, the phenyl ring collapses into a single broad multiplet due to second-order effects. It is highly effective for reaction monitoring but insufficient for absolute structural assignment without orthogonal data.

C. AI-Assisted NMR Prediction (Mnova NMRPredict) - The Theoretical Baseline

Software like Mestrelab's Mnova utilizes ensemble machine learning, combining HOSE-code and increment-based algorithms to predict chemical shifts[2]. It is exceptionally useful for verifying assignments by generating a theoretical spectrum to overlay with experimental data. However, AI models often struggle to accurately predict the exact chemical shift of the tautomeric NH/OH protons, as these are highly concentration- and temperature-dependent[3].

Quantitative Data Comparison

Table 1: Expected 1 H NMR Chemical Shifts (DMSO-d6) Across Platforms

Proton AssignmentHigh-Field (600 MHz)Benchtop (80 MHz)AI-Predicted (Mnova)Signal Characteristics
-CH 3​ (Ethyl) 1.20 ppm (t, J=7.5 Hz)1.20 ppm (t, J=7.5 Hz)1.22 ppm (t)Sharp, distinct first-order coupling.
-CH 2​
  • (Ethyl)
2.85 ppm (q, J=7.5 Hz)2.85 ppm (q, J=7.5 Hz)2.81 ppm (q)Sharp, distinct first-order coupling.
Phenyl (meta/para) 7.40 - 7.50 ppm (m)~7.4 - 8.0 ppm (m)7.45 ppm (m)Overlaps entirely with ortho at 80 MHz.
Phenyl (ortho) 7.95 ppm (m)Merged with above7.92 ppm (d)Resolved cleanly only at 300 MHz.
NH / COOH 12.5 - 13.0 ppm (br s)Often invisible (baseline)12.8 ppm (s)Highly broadened by fast tautomerization[1].

Table 2: Operational Performance Metrics

MetricHigh-Field NMR (600 MHz)Benchtop NMR (80 MHz)AI Prediction (Mnova)
Resolution ( Δν ) Excellent (< 0.5 Hz)Moderate (~1-2 Hz)Perfect (Theoretical)
Throughput Medium (Requires core facility)High (At-line analysis)Instantaneous
Cost per Sample High ( $)Low ($)Negligible (Post-license)
Best Use Case Final IND/NDA submissionRoutine synthesis QCAssignment verification

Self-Validating Experimental Protocol

To ensure absolute scientific integrity, the following protocol incorporates self-validating checkpoints. If a checkpoint fails, the resulting spectrum cannot be trusted for structural verification.

Step 1: Sample Preparation

  • Weigh exactly 15.0 mg of 5-ethyl-2-phenyl-1H-imidazole-4-carboxylic acid.

  • Dissolve in 0.6 mL of high-purity DMSO-d6 (containing 0.03% v/v TMS as an internal standard).

  • Causality Check: Ensure complete dissolution. Particulates distort magnetic homogeneity (shimming). If cloudy, gently sonicate for 60 seconds.

Step 2: Acquisition Parameters

  • Insert the standard 5 mm NMR tube into the spectrometer.

  • Set the probe temperature strictly to 298 K . Validation: Temperature fluctuations alter the exchange rate of the imidazole NH, causing irreproducible chemical shifts.

  • Lock onto the deuterium signal of DMSO-d6. Validation: The lock level must remain stable (fluctuation < 2%). A bouncing lock indicates a heterogeneous sample or hardware failure.

  • Shim the magnet until the TMS signal width at half-height (W 1/2​ ) is 1.0 Hz.

  • Acquire 16 scans with a relaxation delay (D1) of 2.0 seconds to ensure quantitative integration of the phenyl protons.

Step 3: Processing and AI Verification

  • Apply a 0.3 Hz exponential line broadening (LB) window function prior to Fourier Transformation to optimize the signal-to-noise ratio without sacrificing multiplet resolution.

  • Phase the spectrum manually to ensure all peaks have a purely absorptive Lorentzian line shape.

  • Import the processed FID into Mnova. Draw the structure of 5-ethyl-2-phenyl-1H-imidazole-4-carboxylic acid and execute the "Predict & Compare" function[2].

G A Sample Prep (DMSO-d6, 298K) B High-Field NMR (600 MHz) A->B C Benchtop NMR (80 MHz) A->C D Data Processing (Fourier Transform, Phase) B->D C->D F Structural Validation & Peak Assignment D->F E AI Prediction (Mnova Ensemble) E->F

Conclusion & Recommendations

For the robust validation of 5-ethyl-2-phenyl-1H-imidazole-4-carboxylic acid , a hybrid approach is highly recommended.

References

  • Download NMR Predict - Mestrelab Research Mestrelab Research[Link]

  • Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning National Institutes of Health (NIH)[Link]

  • Software Review of MNova: NMR Data Processing, Analysis, and Prediction Software ACS Publications[Link]

  • 13C CPMAS NMR as a Tool for Full Structural Description of 2-Phenyl Substituted Imidazoles That Overcomes the Effects of Fast Tautomerization MDPI[Link]

  • 2-Phenylimidazole | C9H8N2 | CID 69591 - PubChem National Institutes of Health (NIH)[Link]

Sources

Comparative

A Senior Application Scientist's Guide to Selecting and Validating Reference Materials for 5-ethyl-2-phenyl-1H-imidazole-4-carboxylic Acid

Introduction: The Imperative of High-Purity Reference Standards in Pharmaceutical R&D In the landscape of pharmaceutical development, the accuracy and reliability of analytical testing are paramount. Every stage, from di...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imperative of High-Purity Reference Standards in Pharmaceutical R&D

In the landscape of pharmaceutical development, the accuracy and reliability of analytical testing are paramount. Every stage, from discovery and preclinical studies to quality control in manufacturing, hinges on the ability to accurately identify and quantify chemical entities. Certified Reference Materials (CRMs) and reference standards are the cornerstones of this analytical framework, serving as the benchmark against which all measurements are made.[1][2] They are indispensable for calibrating instruments, validating analytical methods, and ensuring the quality and consistency of results across different laboratories and time points.[1]

This guide provides an in-depth technical comparison and validation protocol for reference materials of 5-ethyl-2-phenyl-1H-imidazole-4-carboxylic acid , a heterocyclic compound representative of structures often investigated as intermediates or active pharmaceutical ingredients (APIs). We will explore the critical parameters for selecting a high-quality standard, provide a detailed experimental workflow for its verification, and discuss the interpretation of comparative data.

Understanding the Analyte: 5-ethyl-2-phenyl-1H-imidazole-4-carboxylic acid

Before evaluating reference standards, a clear understanding of the target molecule is essential.

  • Molecular Formula: C₁₂H₁₂N₂O₂[3]

  • Molecular Weight: 216.24 g/mol [4]

  • Structure:

Caption: Chemical structure of 5-ethyl-2-phenyl-1H-imidazole-4-carboxylic acid.

Comparative Analysis of Reference Material Grades

The term "reference standard" is not monolithic. It encompasses a spectrum of materials with varying levels of characterization and certification. For a molecule like 5-ethyl-2-phenyl-1H-imidazole-4-carboxylic acid, which may not be listed in major pharmacopeias, researchers will typically encounter standards from chemical suppliers. The key is to scrutinize the accompanying Certificate of Analysis (CoA).

Below is a comparative table illustrating the typical specifications one might find for this type of compound from different tiers of suppliers.

Parameter Supplier A (Premium Grade) Supplier B (Standard Grade) Rationale & Expert Insight
Purity (by HPLC) ≥ 99.5%≥ 98.0%For quantitative applications (e.g., assay standard), the highest possible purity is required to minimize measurement uncertainty. For impurity identification, a slightly lower purity may be acceptable if the identities of the other peaks are known.
Identity Confirmation ¹H NMR, ¹³C NMR, LC-MS, IR¹H NMR, LC-MSA comprehensive suite of spectroscopic techniques provides unambiguous structural confirmation. The absence of ¹³C NMR or IR data from a supplier should prompt further in-house verification.
Traceability Certified Reference Material (CRM) produced under ISO 17034. Value assigned via qNMR traceable to NIST SRM.Research Grade. Purity value assigned by HPLC area percent without direct traceability.ISO 17034 is the gold standard for reference material producers, ensuring competence and consistent operation.[5] Traceability to a national metrology institute like NIST provides the highest level of confidence in the certified value.
Certificate of Analysis Comprehensive CoA with purity, identity data, uncertainty budget, storage conditions, and expiry date.Basic CoA with stated purity and identity test results.The CoA is the most critical document. A comprehensive CoA reflects a robust quality system. The uncertainty budget is crucial for calculating the total uncertainty of your own measurements.
Format Weighed solid (e.g., 10 mg) in an amber vial under inert gas.Crystalline powder in a standard vial.Precise weighing by the manufacturer saves time and reduces handling errors. Packaging under inert gas can be important for long-term stability.

Experimental Protocol: HPLC-UV Purity Verification

It is a fundamental principle of good laboratory practice to verify the purity of a reference standard upon receipt and before use, regardless of the supplier's claims. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and robust method for this purpose.[6]

Causality Behind Experimental Choices:
  • Technique: HPLC is chosen for its high resolving power, making it ideal for separating the main compound from structurally similar impurities.[6]

  • Stationary Phase: A C18 (octadecylsilyl) column is a workhorse in reversed-phase chromatography. Its nonpolar nature is well-suited for retaining and separating moderately polar organic molecules like our target analyte.

  • Mobile Phase: A gradient of a weak acid (phosphoric acid or formic acid) in water and an organic modifier (acetonitrile) is used. The acid suppresses the ionization of the carboxylic acid group, leading to better peak shape and retention. Acetonitrile is chosen for its low UV cutoff and compatibility with mass spectrometry (if formic acid is used).[7]

  • Detection: UV detection is selected based on the presence of chromophores (the phenyl and imidazole rings) in the molecule. An initial wavelength scan should be performed to determine the λmax for optimal sensitivity. A wavelength around 210-230 nm is often a good starting point for aromatic systems.[6][8]

Step-by-Step HPLC Protocol
  • Standard and Sample Preparation:

    • Solvent (Diluent): Prepare a 50:50 (v/v) mixture of Acetonitrile and Water.

    • Standard Stock Solution (approx. 500 µg/mL): Accurately weigh approximately 5 mg of the 5-ethyl-2-phenyl-1H-imidazole-4-carboxylic acid reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with the diluent.

    • Working Standard Solution (approx. 50 µg/mL): Pipette 1 mL of the Stock Solution into a 10 mL volumetric flask and dilute to volume with the diluent.

  • Chromatographic Conditions:

    • Instrument: Standard HPLC system with a UV-Vis Detector.

    • Column: C18, 4.6 x 150 mm, 5 µm particle size (or equivalent).

    • Mobile Phase A: 0.1% Phosphoric Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 220 nm.

    • Injection Volume: 10 µL.

    • Gradient Program:

      Time (min) %A %B
      0.0 90 10
      20.0 10 90
      25.0 10 90
      25.1 90 10

      | 30.0 | 90 | 10 |

  • System Suitability and Analysis Sequence:

    • Equilibrate the column with the initial mobile phase conditions for at least 30 minutes.

    • Inject the Diluent (blank) to ensure no system peaks interfere.

    • Make five replicate injections of the Working Standard Solution.

    • Calculate the Relative Standard Deviation (RSD) of the peak area and retention time. The acceptance criterion is typically ≤ 2.0%.

    • Inject the Working Standard Solution from each supplier for comparison.

  • Data Analysis:

    • Calculate the purity of each standard using the area percentage method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Visualization of Experimental Workflow & Data Comparison

A clear workflow ensures reproducibility and logical execution of the validation process.

Caption: Experimental workflow for HPLC-based purity verification of reference standards.

Hypothetical Comparative Data

This table summarizes potential results from the HPLC analysis of two different reference material lots.

Parameter Reference Standard A (Premium) Reference Standard B (Standard) Interpretation
CoA Purity 99.7% (qNMR)98.5% (HPLC)Standard A has a higher certified purity determined by a more accurate primary method (qNMR).
Observed Purity (Area %) 99.8%98.6%The experimental HPLC results are in good agreement with the values stated on the respective CoAs, providing confidence in both materials for their stated grade.
Retention Time (min) 12.4512.46The consistent retention time confirms that both standards are the same primary compound.
Number of Impurities > 0.05% 13Standard A is demonstrably cleaner, with fewer detectable impurities. This is critical for impurity profiling and stability studies.
Largest Impurity Peak (%) 0.12% at 9.8 min0.75% at 11.2 minThe impurity profile is different between the two standards, likely reflecting different synthesis or purification routes. The higher-level impurity in Standard B could interfere with certain assays.

Trustworthiness: The Self-Validating System

The protocol described is designed to be a self-validating system . The inclusion of a rigorous System Suitability Test (SST) is non-negotiable. The SST parameters (e.g., retention time precision, peak asymmetry, theoretical plates) establish that the chromatographic system is performing adequately at the time of analysis. If the SST fails, any data generated is invalid. This ensures that the comparison between standards is based on a properly functioning system, making the results trustworthy and defensible.

Conclusion

The selection of a reference standard for a compound like 5-ethyl-2-phenyl-1H-imidazole-4-carboxylic acid requires more than simply ordering from a catalog. It demands a critical evaluation of the supplier's documentation, with a particular focus on the purity, method of characterization, and traceability outlined in the Certificate of Analysis.

Furthermore, in-house verification via a robust, well-characterized analytical method like the HPLC-UV protocol detailed here is an essential step. This not only confirms the supplier's specifications but also provides a baseline for the material's performance within your specific laboratory environment. By investing this effort in rigorous selection and validation, researchers and scientists can build a solid analytical foundation, ensuring the integrity and reliability of their data in the demanding field of drug development.

References

  • Certified Reference Materials: Ensuring Accuracy and Reliability in Analytical Testing. SynThink Research Chemicals.
  • Pharmaceutical Impurities Certified Reference M
  • A Comparative Guide to Purity Analysis of Synthesized 2-Butyl-1H-imidazole-4,5-dicarboxylic Acid by HPLC. BenchChem.
  • Reference M
  • Organic CRM.
  • Certified Reference M
  • HPLC METHOD FOR SEPARATING ENANTIOMERS OF IMIDAZOLE DERIVATIVES с ANTIFUNGAL COMPOUNDS. Acta Poloniae Pharmaceutica.
  • HPLC Determination of the Imidazole and 2 Impurities of 2-Methylimidazole and 4-Methylimidazole in Reaction Solutions in Production Process of Imidazole. Physical Testing and Chemical Analysis (Part B:Chemical Analysis).
  • HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. PMC.
  • A Comparative Guide to the Validation of Analytical Methods for Imidazole-4-Carboxylate Deriv
  • An Improved and Updated Method for the Determination of Imidazole Compounds in Geological Samples. MDPI.
  • 5-ethyl-2-phenyl-1h-imidazole-4-carboxylic acid (C12H12N2O2). PubChemLite.
  • Ethyl 2-phenyl-1H-imidazole-5-carboxyl

Sources

Validation

A Comparative Guide to the Analytical Characterization of 5-ethyl-2-phenyl-1H-imidazole-4-carboxylic acid, with a Focus on FTIR Spectroscopy

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development and materials science, the precise characterization of novel heterocyclic compounds is paramount. 5-ethyl-2-p...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and materials science, the precise characterization of novel heterocyclic compounds is paramount. 5-ethyl-2-phenyl-1H-imidazole-4-carboxylic acid, a molecule of interest for its potential biological activities, requires a multi-faceted analytical approach to confirm its structure and purity. This guide provides an in-depth comparison of Fourier-Transform Infrared (FTIR) spectroscopy with other key analytical techniques, offering a comprehensive framework for its characterization.

The Central Role of FTIR Spectroscopy

FTIR spectroscopy is a rapid, non-destructive, and highly informative technique for identifying functional groups within a molecule.[1][2] For 5-ethyl-2-phenyl-1H-imidazole-4-carboxylic acid, FTIR is instrumental in providing a unique vibrational fingerprint, confirming the presence of key structural motifs.

The unequivocal identification of the carboxylic acid functional group via FTIR spectroscopy relies on observing two distinct and characteristic absorption bands: a very broad O-H stretching vibration and an intense C=O (carbonyl) stretching vibration.[1][3] The hydrogen bonding in carboxylic acids, which often exist as dimers, leads to their unmistakable spectral signature.[1]

The predicted FTIR spectrum of 5-ethyl-2-phenyl-1H-imidazole-4-carboxylic acid will exhibit several characteristic absorption bands:

  • O-H Stretch (Carboxylic Acid): A very broad and strong band is anticipated in the range of 2500-3300 cm⁻¹. This broadening is a hallmark of the hydrogen-bonded O-H group in the carboxylic acid dimer.[3][4]

  • C-H Stretch (Aromatic and Aliphatic): Aromatic C-H stretching vibrations from the phenyl and imidazole rings are expected to appear just above 3000 cm⁻¹, typically around 3040-3126 cm⁻¹.[5] Aliphatic C-H stretches from the ethyl group will be observed just below 3000 cm⁻¹.

  • C=O Stretch (Carboxylic Acid): A strong, sharp absorption band is expected between 1710 and 1760 cm⁻¹.[3] The exact position depends on the extent of hydrogen bonding, with dimeric forms absorbing around 1710 cm⁻¹.[3]

  • C=N and C=C Stretches (Imidazole and Phenyl Rings): These vibrations typically occur in the 1400-1650 cm⁻¹ region.[5] For imidazole, C=N stretching bands are expected around 1440-1486 cm⁻¹.[5] The phenyl ring will also show characteristic C=C stretching bands in this region.

  • N-H Stretch (Imidazole): A band in the region of 3000-3500 cm⁻¹ is characteristic of the N-H stretching vibration in the imidazole ring.[5] This may sometimes overlap with the broad O-H band of the carboxylic acid.

  • O-H Bend (Carboxylic Acid): In-plane O-H bending vibrations can be found around 1400-1440 cm⁻¹, often coupled with C-O stretching. Out-of-plane bending appears as a broad band around 920 cm⁻¹.

Attenuated Total Reflectance (ATR) is a common sampling technique for solid powders, requiring minimal sample preparation.

  • Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty ATR stage.

  • Sample Application: Place a small amount of the 5-ethyl-2-phenyl-1H-imidazole-4-carboxylic acid powder onto the ATR crystal.

  • Pressure Application: Apply consistent pressure to ensure good contact between the sample and the crystal.

  • Data Acquisition: Collect the infrared spectrum, typically by co-adding multiple scans to improve the signal-to-noise ratio.

  • Data Processing: Perform a background subtraction and, if necessary, an ATR correction.

Comparative Analytical Techniques

While FTIR provides excellent functional group information, a comprehensive characterization requires complementary techniques to elucidate the complete molecular structure and confirm purity.[6][7][8]

NMR spectroscopy is arguably the most powerful tool for determining the detailed structure of organic molecules.

  • ¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their connectivity. For 5-ethyl-2-phenyl-1H-imidazole-4-carboxylic acid, one would expect to see distinct signals for the protons on the phenyl ring, the imidazole ring, the ethyl group (a quartet and a triplet), the N-H proton (often a broad singlet), and the carboxylic acid proton (a singlet, typically far downfield around 12 ppm).[3][9]

  • ¹³C NMR: Shows the number of different types of carbon atoms in the molecule. The carboxyl carbon is particularly diagnostic, appearing in the range of 165-185 ppm.[3] Carbons of the imidazole and phenyl rings will appear in the aromatic region (typically 110-150 ppm).

MS provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming the molecular formula and aspects of the structure.[8]

  • High-Resolution Mass Spectrometry (HRMS): Can determine the molecular formula with high accuracy by providing a very precise mass measurement.

  • Fragmentation Pattern: The way the molecule breaks apart in the mass spectrometer can provide clues about its structure. For instance, the loss of the carboxylic acid group (as CO₂H or CO₂) is a common fragmentation pathway.

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing conjugated systems.

  • Expected Absorptions: Imidazole and its derivatives typically show absorption maxima in the UV region. For example, imidazole has a characteristic absorption peak around 209 nm.[10][11] The presence of the phenyl group and the carboxylic acid will influence the position and intensity of these absorptions. Substituted imidazoles can have absorption maxima around 310-320 nm.[12]

Comparison of Analytical Techniques
TechniqueInformation ProvidedStrengthsLimitations
FTIR Spectroscopy Functional groups, vibrational fingerprint.Fast, non-destructive, minimal sample preparation.[1]Does not provide detailed connectivity information.
NMR Spectroscopy Detailed molecular structure, connectivity, stereochemistry.Unambiguous structure elucidation.[8]Slower, requires more sample, more expensive instrumentation.
Mass Spectrometry Molecular weight, molecular formula (HRMS), fragmentation pattern.High sensitivity, provides molecular formula.[8][13]Can be destructive, may not provide detailed stereochemical information.
UV-Vis Spectroscopy Electronic transitions, conjugation.Fast, simple, good for quantitative analysis.Provides limited structural information, broad peaks.
Workflow for Comprehensive Characterization

A logical workflow for the complete analysis of 5-ethyl-2-phenyl-1H-imidazole-4-carboxylic acid would be as follows:

Caption: A typical workflow for the comprehensive characterization of a novel organic compound.

Conclusion

The analytical characterization of 5-ethyl-2-phenyl-1H-imidazole-4-carboxylic acid is best achieved through a synergistic combination of techniques. FTIR spectroscopy serves as an excellent initial screening tool, rapidly confirming the presence of key functional groups. However, for unambiguous structure elucidation and purity assessment, it must be complemented by the detailed connectivity information from NMR spectroscopy and the molecular weight and formula data from mass spectrometry. UV-Vis spectroscopy can further provide insights into the electronic properties of the molecule. This integrated approach ensures a thorough and reliable characterization, which is essential for advancing research and development in the chemical and pharmaceutical sciences.[1]

References

  • Chemistry LibreTexts. 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]

  • The Journal of Physical Chemistry A. Infrared Spectroscopy of Aqueous Carboxylic Acids: Comparison between Different Acids and Their Salts. [Link]

  • Science of The Total Environment. A new method for the determination of imidazole-like brown carbons using gas chromatography-mass spectrometry. [Link]

  • MDPI. An Improved and Updated Method for the Determination of Imidazole Compounds in Geological Samples. [Link]

  • ResearchGate. FTIR-ATR spectra of (a) neat carboxylic acids and (b) unfunctionalized... [Link]

  • MDPI. Characterization of Imidazole Compounds in Aqueous Secondary Organic Aerosol Generated from Evaporation of Droplets Containing Pyruvaldehyde and Inorganic Ammonium. [Link]

  • ResearchGate. Fourier Transform infrared (FT-IR) spectra of carboxylic acids. Some... [Link]

  • Ovid. Chiral Separation and Determination of Imidazole... : Journal of Forensic Science and Medicine. [Link]

  • Armenian Journal of Physics. VIBRATIONAL SPECTROSCOPIC STUDIES OF IMIDAZOLE. [Link]

  • The Journal of Organic Chemistry. NMR Characterization of Hydrate and Aldehyde Forms of Imidazole-2-carboxaldehyde and Derivatives. [Link]

  • ResearchGate. 1 H NMR spectrum of imidazole derivatives a-2a, b2b, and c-2c. [Link]

  • Journal of the American Society for Mass Spectrometry. Electron Ionization of Imidazole and Its Derivative 2-Nitroimidazole. [Link]

  • AIP Publishing. Far‐Infrared Spectra and Hydrogen‐Bond Frequencies of Imidazole. [Link]

  • IntechOpen. Alternative Methods in Heterocyclic Synthesis Based on Green Chemistry. [Link]

  • ResearchGate. 1 H-NMR spectrum of imidazole derivative (IMD) in D6-DMSO [Colour figure can be viewed at wileyonlinelibrary.com]. [Link]

  • MDPI. Design and Synthesis of Novel Imidazole Derivatives Possessing Triazole Pharmacophore with Potent Anticancer Activity, and In Silico ADMET with GSK-3β Molecular Docking Investigations. [Link]

  • PubMed. Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. [Link]

  • Spectroscopy Letters. Structural and 14N EFG Information on Solid Imidazole by 13C CP/MAS NMR Data. [Link]

  • ACS Publications. Optical Behavior of Substituted 4-(2′-Hydroxyphenyl)imidazoles. [Link]

  • ManTech Publications. Synthesis and Characterization of New Heterocyclic Compounds with Anticancer Potential. [Link]

  • ResearchGate. UV-Vis absorption spectra of 0.1 mmol/L imidazole, 4-methyl-imidazole,... [Link]

  • The Journal of Physical Chemistry A. Matrix-Isolation FTIR Studies and Theoretical Calculations of Hydrogen-Bonded Complexes of Imidazole. A Comparison between Experimental Results and Different Calculation Methods. [Link]

  • ResearchGate. UV–Vis absorption spectra of Polymers 2, 6, 8 and N-allyl-tetrasubstituted imidazole … [Link]

  • MDPI. Special Issue : Heterocyclic Compounds: Synthesis, Characterization, and Validation. [Link]

  • Mol-Instincts. 5-imidazol-1-yl-2-phenyl-oxazole-4-carboxylic acid ethyl ester. [Link]

  • SlideServe. Imidazole & 2-Methylimidazole | UV-Vis Spectrum PowerPoint Presentation. [Link]

  • MDPI. Synthesis and Characterization of Heterocycles with Potential Applications. [Link]

  • ResearchGate. Fig. S2 FTIR spectra of 1H-Imidazole-4-carboxylic acid (a), CDs (b) and CDsimidazole (c). [Link]

  • International Journal of Research in Pharmaceutical Sciences. Modern Analytical Technique for Characterization Organic Compounds. [Link]

  • Dr. Annasaheb G.D. Bendale Mahila Mahavidyalaya, Jalgaon. SPECTROSCOPIC STUDIES OF SOME N-HETEROCYCLIC COMPOUNDS. [Link]

  • MDPI. 2-((5-(5-Methyl-2-phenyl-1H-imidazol-4-yl)-1,3,4-oxadiazol-2-yl)thio)-1-phenylethan-1-one. [Link]

  • PMC. Studies towards the Design and Synthesis of Novel 1,5-Diaryl-1H-imidazole-4-carboxylic ... [Link]

  • PubMed. FT-IR, Laser-Raman Spectra and Computational Analysis of 5-Methyl-3-phenylisoxazole-4-carboxylic Acid. [Link]

  • ResearchGate. FTIR spectrum of ligand 2,4,5-triphenyl-1H-imidazole. [Link]

  • ACS Publications. Design, Synthesis, and Biological Evaluation of 5-Amino-4-fluoro-1H-benzo[d]imidazole-6-carboxamide Derivatives as Novel and Potential MEK/RAF Complex Inhibitors Based on the “Clamp” Strategy. [Link]

Sources

Safety & Regulatory Compliance

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-ethyl-2-phenyl-1H-imidazole-4-carboxylic acid
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
5-ethyl-2-phenyl-1H-imidazole-4-carboxylic acid
© Copyright 2026 BenchChem. All Rights Reserved.